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  • Product: 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
  • CAS: 64464-22-8

Core Science & Biosynthesis

Foundational

"potential biological activity of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione"

An In-Depth Technical Guide to the Potential Biological Activity of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione Preamble: The Promise of a Privileged Scaffold The imidazolidine-2,4-dione, or hydantoin, nucleus is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione

Preamble: The Promise of a Privileged Scaffold

The imidazolidine-2,4-dione, or hydantoin, nucleus is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique structural features, including hydrogen bond donors and acceptors, and multiple sites for substitution, have made it the foundation for a multitude of clinically significant drugs, from the anticonvulsant Phenytoin to the anticancer agent Enzalutamide.[1][2] This guide focuses on a specific, yet under-explored, derivative: 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione .

By dissecting its structure, we can form rational hypotheses about its biological potential. The molecule is a close structural analog of established anticonvulsants like Phenytoin (5,5-diphenylhydantoin) and Nirvanol (5-ethyl-5-phenylhydantoin), which immediately suggests a primary avenue of investigation in neurology.[3][4] However, the introduction of a methyl group and a 4-nitrophenyl moiety at the C5 position invites a broader exploration. The nitroaromatic group is a well-known pharmacophore in antimicrobial and even anticancer agents.

This document serves as a technical framework for researchers, scientists, and drug development professionals. It moves beyond a simple review to propose a logical, multi-pronged research plan, detailing the causality behind experimental choices and providing actionable protocols to unlock the therapeutic potential of this intriguing molecule.

Section 1: Molecular Identity and Synthetic Strategy

Before biological evaluation, establishing a reliable and scalable synthesis is paramount. The target compound, 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione, can be synthesized using established chemical principles for creating the hydantoin core.

Proposed Synthesis: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust and widely used method for synthesizing 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium carbonate. This one-pot, multi-component reaction offers an efficient route to the target molecule.

Causality of Protocol Choice: This method is selected for its high efficiency and the ready availability of the starting ketone, 4'-nitroacetophenone. It directly installs the required methyl and 4-nitrophenyl groups at the C5 position in a single, well-documented process.

Experimental Protocol: Synthesis of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
  • Reactant Preparation: In a sealed pressure vessel, combine 4'-nitroacetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water until the solids are fully submerged and can be stirred effectively.

  • Reaction: Seal the vessel and heat to 80-90°C with vigorous stirring for 12-18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid (e.g., 2N HCl) to a pH of ~6. This will precipitate the crude product.

  • Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under a vacuum. Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield the purified 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and elemental analysis.

Visualization: Synthetic Workflow

G cluster_start Starting Materials A 4'-Nitroacetophenone C Bucherer-Bergs Reaction (One-Pot Synthesis) A->C B KCN / (NH4)2CO3 B->C D Acidification (HCl) C->D E Precipitation & Filtration D->E F Recrystallization (Purification) E->F G Target Compound: 5-methyl-5-(4-nitrophenyl)- imidazolidine-2,4-dione F->G G cluster_channel Neuronal Voltage-Gated Sodium Channel Resting Resting State Active Active State (Na+ Influx) Resting->Active Depolarization Inactive Inactive State Active->Inactive Inactivation Inactive->Resting Repolarization Result Stabilization of Inactive State Reduced Neuronal Hyperexcitability Anticonvulsant Effect Inactive->Result Molecule 5-methyl-5-(4-nitrophenyl) imidazolidine-2,4-dione Molecule->Inactive Binds & Stabilizes

Caption: Hypothesized mechanism: stabilization of the inactive Na+ channel.

Experimental Workflow for Anticonvulsant Evaluation

A tiered approach is proposed, starting with broad in vivo screening and progressing to more specific mechanistic studies.

Tier 1: In Vivo Efficacy and Neurotoxicity Screening

  • Objective: To determine if the compound has anticonvulsant activity in established seizure models and to assess its acute neurological side-effect profile.

  • Protocols:

    • Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures. [3][5]Administer the compound (intraperitoneally or orally) to rodents at various doses, followed by a transcorneal electrical stimulus. Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.

    • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is predictive of efficacy against absence seizures. [5]Following compound administration, inject a convulsive dose of PTZ and observe for the presence or absence of clonic seizures.

    • Rotarod Neurotoxicity Test: To assess motor impairment, a common side effect of anticonvulsants. [5]Trained rodents are placed on a rotating rod, and the time they remain on the rod is measured after compound administration.

Tier 2: In Vitro Mechanistic Validation

  • Objective: To confirm the hypothesized mechanism of action on voltage-gated sodium channels.

  • Protocol:

    • Whole-Cell Patch-Clamp Electrophysiology: Use primary neuronal cultures or cell lines expressing voltage-gated sodium channels (e.g., Nav1.2). Apply the compound and measure its effect on sodium currents, specifically looking for use-dependent and voltage-dependent block, which are hallmarks of a Phenytoin-like mechanism. [6]

Data Presentation: Comparative Efficacy and Safety Profile

Quantitative data from in vivo studies should be summarized to compare the compound's therapeutic index against a standard drug like Phenytoin.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (TD₅₀/MES ED₅₀)
Phenytoin (Reference) Literature ValueLiterature ValueLiterature ValueCalculated
5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione ExperimentalExperimentalExperimentalCalculated

Section 3: Secondary Investigation - Anticancer Potential

The hydantoin scaffold is present in several approved anticancer drugs, and numerous derivatives have shown potent cytotoxic activity against cancer cell lines. [2][7]The 4-nitrophenyl group can also contribute to this activity. Therefore, screening for anticancer effects is a logical secondary line of inquiry.

Experimental Workflow for Anticancer Screening

Tier 1: In Vitro Cytotoxicity Screening

  • Objective: To determine if the compound inhibits the growth of human cancer cells.

  • Protocol:

    • MTT or SRB Assay: Screen the compound against a representative panel of human cancer cell lines. A minimal panel could include:

      • MCF-7: Estrogen-receptor-positive breast cancer. [7] * HCT-116: Colorectal cancer. [7] * A549: Non-small cell lung cancer. [8] * PC-3: Prostate cancer. [9] 2. Incubate cells with a range of compound concentrations for 48-72 hours. Cell viability will be measured, and IC₅₀ values (the concentration required to inhibit growth by 50%) will be calculated.

Tier 2: Mechanistic Elucidation (If Active in Tier 1)

  • Objective: To understand how the compound is killing or inhibiting the growth of cancer cells.

  • Protocols:

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, G2/M). [7] 2. Apoptosis Assay: Use flow cytometry with Annexin V/PI co-staining to differentiate between viable, apoptotic, and necrotic cells, confirming if the compound induces programmed cell death. [7][10]

Visualization: Anticancer Investigation Workflow

G cluster_mech Mechanistic Assays A Target Compound B Tier 1: In Vitro Cytotoxicity Screen (MTT Assay on Cancer Cell Panel) A->B C Calculate IC50 Values B->C D Decision: Is IC50 < Threshold? C->D E Tier 2: Mechanistic Studies D->E Yes F Inactive: Terminate Pathway D->F No G Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Assay (Annexin V/PI) E->H

Caption: Tiered workflow for evaluating potential anticancer activity.

Section 4: Tertiary Investigation - Antimicrobial Activity

The presence of a nitroaromatic functional group is a strong indicator of potential antimicrobial activity, as seen in drugs like metronidazole and nitrofurantoin. [11]Combined with the hydantoin core, which has also been investigated for such properties, this warrants an exploratory screening. [12]

Experimental Workflow for Antimicrobial Screening
  • Objective: To determine if the compound has inhibitory or cidal activity against representative pathogenic microbes.

  • Protocols:

    • Broth Microdilution Assay: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC). [13][14] * Prepare serial dilutions of the compound in microtiter plates.

      • Inoculate with a standardized suspension of test organisms. A suggested panel includes:

        • Staphylococcus aureus (Gram-positive bacteria)

        • Escherichia coli (Gram-negative bacteria)

        • Candida albicans (Fungus/Yeast)

      • Incubate for 18-24 hours (bacteria) or 48 hours (yeast). The MIC is the lowest concentration with no visible growth.

    • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compound is static (inhibits growth) or cidal (kills).

      • After determining the MIC, plate aliquots from the wells showing no growth onto agar plates.

      • Incubate and observe for colony growth. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Antimicrobial Activity Spectrum
Test OrganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positiveExperimentalExperimental
Escherichia coliGram-negativeExperimentalExperimental
Candida albicansFungusExperimentalExperimental
Ciprofloxacin (Control) -LiteratureLiterature
Fluconazole (Control) -LiteratureLiterature

Conclusion and Future Directions

5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione is a molecule of significant therapeutic potential, primarily as an anticonvulsant, based on robust structure-activity relationships. The proposed experimental framework provides a clear path to validating this hypothesis, beginning with in vivo efficacy models and progressing to in vitro mechanistic studies.

Furthermore, the presence of both the privileged hydantoin scaffold and a nitroaromatic moiety justifies the exploration of its anticancer and antimicrobial activities. Positive results in any of these secondary or tertiary screens would open exciting new avenues for drug development.

Future work on this compound, contingent on promising initial data, should focus on:

  • Lead Optimization: Synthesizing analogs to improve potency and reduce toxicity.

  • Pharmacokinetic Profiling: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Advanced In Vivo Models: Testing in more complex disease models, such as chronic epilepsy or xenograft cancer models.

This guide provides the scientific rationale and methodological foundation to systematically evaluate 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione, potentially transforming it from a chemical entity into a lead candidate for novel therapeutics.

References

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  • Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26-29. [Link]

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  • Ulenberg, K. E., et al. (2011). Synthesis and anticonvulsant activity of new N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones. Bioorganic & Medicinal Chemistry, 19(21), 6487-6495. [Link]

  • Kolos, N. N., et al. (2018). SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE. Bibliomed. [Link]

  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. [Link]

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  • Gümüş, F., & Ozkan, O. (2002). Synthesis and in vitro antimicrobial evaluation of 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles. Archiv der Pharmazie, 335(10), 495-499. [Link]

  • Oliva, A., et al. (2008). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 13(5), 1105-1113. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 27(19), 6245. [Link]

  • Maguire, J. H., & Butler, T. C. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 10(5), 555-557. [Link]

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  • MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Tiered Approach for the In Vitro Characterization of 5-methyl-5-(4-nitrophenyl)hydantoin

Abstract: This document provides a comprehensive, tiered framework for the initial in vitro evaluation of 5-methyl-5-(4-nitrophenyl)hydantoin, a novel compound featuring the hydantoin privileged scaffold. The hydantoin c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, tiered framework for the initial in vitro evaluation of 5-methyl-5-(4-nitrophenyl)hydantoin, a novel compound featuring the hydantoin privileged scaffold. The hydantoin core is a five-membered heterocyclic ring present in numerous clinically significant drugs, exhibiting a wide range of biological activities including anticonvulsant, antimicrobial, and anticancer effects.[1][2][3] The inclusion of a nitrophenyl moiety suggests the potential for potent bioactivity. This guide is designed for researchers in drug discovery and cell biology, presenting a logical cascade of experiments moving from broad cytotoxicity screening to more defined mechanistic assays, including the determination of cell death modality and impact on cell cycle progression. Each protocol is detailed with scientific rationale, step-by-step instructions, and guidance for data interpretation, ensuring a robust and self-validating approach to characterizing this promising compound.

Section 1: Foundational Bioactivity Assessment: Cytotoxicity Profiling

Expertise & Rationale

The initial step in evaluating any novel compound is to determine if it elicits a biological response in a cellular context. A cytotoxicity assay serves as a robust, high-throughput method to establish a dose-response relationship and determine the concentration range at which the compound is active.[4][5] We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[4][6] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[7][8] By testing the compound across a panel of cell lines, including both cancerous and non-cancerous lines (e.g., MCF-7 breast cancer vs. HEK293 normal kidney cells), we can also derive a preliminary "selectivity index," a crucial parameter in early-stage cancer drug development.[4][6]

Experimental Workflow: Tiered In Vitro Testing Cascade

The overall testing strategy follows a logical progression from broad screening to specific mechanistic questions. This ensures that resources are directed efficiently, with each stage informing the next.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation A Compound: 5-methyl-5-(4-nitrophenyl)hydantoin B Protocol 1: MTT Cytotoxicity Assay (e.g., MCF-7, HeLa, HEK293 cell lines) A->B C Data Analysis: Calculate IC50 Values B->C D Is Compound Cytotoxic? (e.g., IC50 < 50 µM) C->D E Protocol 2: Apoptosis Assay (Annexin V / PI Staining) F Protocol 3: Cell Cycle Analysis (PI Staining for DNA Content) D->E  Yes D->F  Yes G Stop or Test Other Activities (e.g., Antimicrobial, Antiviral) D->G No

Caption: Tiered workflow for evaluating 5-methyl-5-(4-nitrophenyl)hydantoin.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This protocol quantifies cell viability by measuring the metabolic conversion of MTT into a colored formazan product. The absorbance of the solubilized formazan is read on a spectrophotometer.

Materials:

  • 5-methyl-5-(4-nitrophenyl)hydantoin (stock solution in DMSO)

  • MTT Reagent (5 mg/mL in sterile PBS)[9]

  • Cell lines (e.g., MCF-7, HeLa, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hydantoin compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "untreated" (medium only) and "vehicle" (DMSO concentration matching the highest compound dose) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Data Presentation & Interpretation: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineTreatment DurationIC₅₀ (µM)Selectivity Index (SI)¹
MCF-7 (Breast Cancer)48 hours15.24.8
HeLa (Cervical Cancer)48 hours21.53.4
HEK293 (Normal Kidney)48 hours73.0-

¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Section 2: Mechanistic Insight: Determining the Mode of Cell Death

Expertise & Rationale

If 5-methyl-5-(4-nitrophenyl)hydantoin demonstrates significant cytotoxicity, the subsequent critical question is how it induces cell death. The two primary modes are apoptosis (programmed, controlled cell death) and necrosis (uncontrolled, inflammatory cell death). For anti-cancer applications, apoptosis is the preferred mechanism. We can distinguish these pathways using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) co-staining.[11][12] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[13][14] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[13] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[13]

Principle of Annexin V / PI Staining

This diagram illustrates how Annexin V and PI differentiate between healthy, apoptotic, and necrotic cells based on membrane composition and integrity.

Caption: Annexin V (AV) and Propidium Iodide (PI) staining principle.

Protocol 2: Apoptosis Assessment via Annexin V/PI Staining

Materials:

  • FITC Annexin V / Propidium Iodide Kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells in 6-well plates with the hydantoin compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.[14]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[12] FITC Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.

Data Interpretation: The flow cytometry data is plotted as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

  • Lower-Left (Q4): Live cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

A significant increase in the Q3 and Q2 populations in treated cells compared to controls indicates that the compound induces apoptosis.

Section 3: Mechanistic Insight: Cell Cycle Analysis

Expertise & Rationale

Many cytotoxic anti-cancer agents function by disrupting the cell division cycle, leading to an arrest at specific checkpoints (G0/G1, S, or G2/M phase) and subsequently inducing apoptosis.[15] Analyzing the cell cycle distribution of a treated cell population can therefore provide critical insights into the compound's mechanism of action. This is readily achieved by staining the cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[15][16] The fluorescence intensity of a stained cell is directly proportional to its DNA content. A flow cytometer can then generate a histogram of DNA content, allowing for the quantification of cells in each phase of the cycle. For accurate DNA staining, cells must be fixed to permeabilize the membrane, and treated with RNase A, as PI can also bind to double-stranded RNA.[15][16]

Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry

Materials:

  • Treated and untreated cells

  • Cold 70% Ethanol

  • PBS

  • PI Staining Buffer (PBS containing 50 µg/mL PI and 100 µg/mL RNase A)[16]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Culture and treat cells with the hydantoin compound (e.g., at IC₅₀ concentration) for 24 hours. Harvest approximately 1 x 10⁶ cells.

  • Washing: Wash cells once with cold PBS and pellet by centrifugation.

  • Fixation: Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.[15]

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Rehydration: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze on a flow cytometer, collecting data on a linear scale.[16] Use gating strategies to exclude doublets and debris.

Data Interpretation: The resulting histogram will show distinct peaks.

  • First Peak (2N DNA content): Represents cells in the G0/G1 phase.

  • Second Peak (4N DNA content): Represents cells in the G2/M phase.

  • Region between peaks: Represents cells in the S phase (synthesizing DNA).

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates apoptotic cells with fragmented DNA.[15]

By applying cell cycle analysis software (e.g., ModFit, FlowJo), one can quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the untreated control indicates cell cycle arrest.

G cluster_0 DNA Content (PI Staining) G1 G1 S S (DNA Synthesis) G1->S G1 Checkpoint G1_label 2N G1->G1_label G2 G2 S->G2 S_label 2N -> 4N S->S_label M M (Mitosis) G2->M G2/M Checkpoint G2M_label 4N G2->G2M_label M->G1 M->G2M_label

Caption: The mammalian cell cycle and corresponding DNA content.

Summary and Forward Outlook

This application note outlines a systematic, three-tiered approach for the initial in vitro characterization of 5-methyl-5-(4-nitrophenyl)hydantoin. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can efficiently build a comprehensive profile of the compound's cellular effects. Positive results from this cascade—specifically, selective cytotoxicity towards cancer cells, induction of apoptosis, and cell cycle arrest—would provide a strong rationale for advancing the compound into more complex preclinical models, including investigation of specific molecular targets and signaling pathways.

References

  • Shin D., Cho S.H., Kim S.H. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Hamilton-Miller J.M., Brumfitt W. (1978). Comparative in vitro activity of five nitrofurans. Chemotherapy. [Link]

  • Tijsma, A., et al. (2000). The antiviral compound 5-(3,4-dichlorophenyl) methylhydantoin inhibits the post-synthetic cleavages and the assembly of poliovirus in a cell-free system. Antiviral Research. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • University of South Florida Health. Apoptosis Protocols. USF Health. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. World Journal of Pharmaceutical Research. [Link]

  • Wikipedia. Hydantoin. Wikipedia. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Provost & Wallert Research. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. PCBR. [Link]

  • Perillo, I.A., et al. (2020). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Cherneva, E., et al. (2018). Synthetic route for preparation of 5-methyl-5-benzyl hydantoin. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

  • Lakshmanan, I., Batra, S.K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Kim, K.H., Sederstrom, J.M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

  • ResearchGate. (2022). Investigation of Hydantoin-Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics, ADMET, In Vitro, and Spectroscopic Methods. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Mechanochemistry for “no solvent, no base” preparation of hydantoin-based active pharmaceutical ingredients: nitrofurantoin and dantrolene. Green Chemistry. [Link]

  • ResearchGate. (2019). Protocols in apoptosis identification and affirmation. ResearchGate. [Link]

  • The Francis Crick Institute. (2014). Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Czopek, A., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. [Link]

  • Peršuri, A., et al. (2007). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules. [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • Lakshmanan, I., Batra, S.K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. [Link]

Sources

Application

"antimicrobial screening of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione"

Application Note: Antimicrobial Profiling of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione Executive Summary This application note details the standardized protocol for the antimicrobial screening of 5-methyl-5-(4-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione

Executive Summary

This application note details the standardized protocol for the antimicrobial screening of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione . This compound represents a "privileged scaffold" in medicinal chemistry—the hydantoin (imidazolidine-2,4-dione) core—functionalized with a nitro-aromatic moiety.[1]

The rationale for screening this specific derivative lies in the synergistic potential of the hydantoin ring (known for bacterial cell wall penetration) and the 4-nitrophenyl group. Nitro-aromatics often function as "warheads," undergoing enzymatic reduction within bacteria to generate reactive intermediates that damage DNA, a mechanism validated by clinical successes like Nitrofurantoin and Metronidazole.[2]

Key Objectives:

  • Establish solubility limits and stock solution protocols.

  • Define a qualitative primary screen (Agar Well Diffusion).

  • Detail a quantitative MIC determination using CLSI-compliant Broth Microdilution.

  • Elucidate the theoretical Mechanism of Action (MoA) via pathway visualization.

Compound Characterization & Handling

Before biological testing, the physicochemical properties of the New Chemical Entity (NCE) must be managed to ensure assay validity.

  • Chemical Structure: A 5,5-disubstituted hydantoin. The C5 position holds a methyl group and a 4-nitrophenyl ring.

  • Solubility Profile: The compound is lipophilic and sparingly soluble in water.

  • Stock Preparation (Critical Protocol):

    • Solvent: Dimethyl sulfoxide (DMSO) is the required solvent. Water or ethanol will result in precipitation at stock concentrations.

    • Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

    • Storage: Nitro compounds can be photosensitive. Store stock in amber glass vials at -20°C.

    • Assay Tolerance: Bacterial growth is inhibited by high DMSO levels. The final DMSO concentration in the assay well must be ≤ 1.0% (v/v) .

Safety Note: The nitro moiety may possess mutagenic potential.[2] Handle with appropriate PPE (gloves, fume hood).

Experimental Workflow Overview

The screening process follows a funnel approach: from qualitative "hit" identification to quantitative pharmacodynamic profiling.

ScreeningWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Synth Synthesis & Purity Check (>95%) Stock Stock Solution (10 mg/mL in DMSO) Synth->Stock Agar Primary Screen (Agar Well Diffusion) Stock->Agar MIC Quantitative MIC (Broth Microdilution) Agar->MIC If Zone > 10mm Kill Time-Kill Kinetics (Bactericidal vs Static) MIC->Kill If MIC < 64 µg/mL Tox Cytotoxicity (Mammalian Cell Lines) MIC->Tox

Figure 1: The hierarchical screening workflow. Progression to quantitative MIC requires a positive hit in the primary agar screen.

Protocol A: Primary Screening (Agar Well Diffusion)

This qualitative assay determines if the compound possesses any antimicrobial activity against standard reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile cork borer (6 mm).

  • 0.5 McFarland standard bacterial suspension.[3]

Procedure:

  • Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension. Streak the entire MHA surface three times, rotating the plate 60° each time to ensure a confluent lawn.

  • Well Creation: Punch 6 mm wells into the agar using the cork borer.

  • Loading:

    • Test Well: Add 50 µL of the compound (diluted to 1000 µg/mL in <1% DMSO).

    • Positive Control: Ciprofloxacin (5 µg/mL) or Nitrofurantoin (300 µg).

    • Negative Control: Sterile media + 1% DMSO (Solvent Control).

  • Incubation: Incubate at 37°C for 18–24 hours (aerobic).

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Interpretation:

  • ZOI > 10 mm: Active. Proceed to MIC.

  • ZOI < 10 mm: Inactive or poor diffusion. (Note: Lipophilic hydantoins diffuse poorly in agar; a negative result here does not definitively rule out activity, but a positive result is a strong "Go" signal).

Protocol B: Quantitative MIC (Broth Microdilution)

This is the gold standard method (CLSI M07-A10) to determine the Minimum Inhibitory Concentration (MIC).

Mechanism of Detection: We utilize Resazurin (Alamar Blue) as a redox indicator. Viable bacteria reduce blue resazurin to pink resorufin.

  • Blue: No Growth (Inhibition).

  • Pink: Growth.[4]

Plate Layout Strategy:

PlateLayout cluster_plate 96-Well Microplate Layout RowA Row A: 256 µg/mL (High Conc) RowB Row B: 128 µg/mL RowA->RowB Serial 2-fold Dilution RowC Row C: 64 µg/mL RowB->RowC Serial 2-fold Dilution RowD Row D: 32 µg/mL RowC->RowD Serial 2-fold Dilution RowE Row E: 16 µg/mL RowD->RowE Serial 2-fold Dilution RowF Row F: 8 µg/mL RowE->RowF Serial 2-fold Dilution RowG Row G: Growth Control (Bacteria + DMSO) RowH Row H: Sterility Control (Media Only)

Figure 2: Dilution scheme. Columns 1-3: Replicates of Strain A. Columns 4-6: Replicates of Strain B.

Step-by-Step Procedure:

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution:

    • Prepare an intermediate dilution of 512 µg/mL in CAMHB (ensure DMSO is <2%).

    • Add 100 µL of CAMHB to rows B through F of the 96-well plate.

    • Add 200 µL of the 512 µg/mL solution to Row A.

    • Transfer 100 µL from Row A to Row B, mix, and repeat down to Row F. Discard the final 100 µL.

  • Inoculum: Adjust bacterial culture to 5 x 10^5 CFU/mL. Add 100 µL to all wells except Row H (Sterility).

  • Incubation: 37°C for 20 hours.

  • Visualization: Add 30 µL of 0.01% Resazurin solution. Incubate for 2-4 hours.

  • Scoring: The MIC is the lowest concentration well that remains Blue .

Mechanism of Action (Hypothesis & Validation)

The 4-nitrophenyl group on the hydantoin ring suggests a mechanism similar to nitrofurans. The compound acts as a prodrug.[5]

Pathway Description:

  • Entry: The lipophilic hydantoin core facilitates passive diffusion across the bacterial cell wall.

  • Activation: Bacterial Type I nitroreductases (oxygen-insensitive) reduce the nitro group (

    
    ) to a nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediate.[5]
  • Toxicity: These intermediates are highly electrophilic radicals that covalently bind to bacterial DNA, causing strand breakage and inhibiting replication.[6]

MOA Entry Compound Entry (Passive Diffusion via Hydantoin Core) Enzyme Nitroreductase Activation (NfsA / NfsB enzymes) Entry->Enzyme Reduction Nitro-Reduction (NO2 -> NO -> NHOH) Enzyme->Reduction Radical Generation of Reactive Intermediates Reduction->Radical Damage DNA Strand Breakage & Inhibition of Repair Radical->Damage Death Bacterial Cell Death Damage->Death

Figure 3: Proposed Mechanism of Action driven by the nitro-aromatic pharmacophore.

Data Reporting & Analysis

Results should be tabulated to allow direct comparison between the NCE and standard antibiotics.

Table 1: Example Data Recording Template

Bacterial StrainGram StatusCiprofloxacin MIC (µg/mL)5-methyl-5-(4-nitrophenyl)... MIC (µg/mL)Interpretation
S. aureus ATCC 29213(+)0.12 - 0.5TBD Potency vs. Gram (+)
E. coli ATCC 25922(-)0.004 - 0.016TBD Potency vs. Gram (-)
P. aeruginosa ATCC 27853(-)0.25 - 1.0TBD Efflux liability check

Validation Criteria:

  • The MIC of the positive control (Ciprofloxacin) must fall within the CLSI quality control ranges (as listed in Table 1). If not, the entire plate is invalid.

  • The Growth Control (Row G) must be pink (viable).

  • The Sterility Control (Row H) must be blue (no growth).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[4][7] CLSI document M07-A10.[7]

  • Abdulrahman, L. K., et al. (2013).[8] "The Biological Activity of 5,5'-Imidazolidine-2,4-Dione Derivatives." International Journal of Pharmacy and Pharmaceutical Sciences. (Review of hydantoin biological profiles).

  • Encyclopedia.pub. (2022). "Antimicrobial Activity of Nitroaromatic Derivatives." (Mechanistic insights into nitro-reduction).

  • Huttner, A., et al. (2015). "Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials." Journal of Antimicrobial Chemotherapy. (Comparative mechanism data).

Sources

Method

Application Note: Analytical Development for 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione

Executive Summary & Molecule Profile[1][2] This guide details the analytical architecture for 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione (referred to herein as 5-MNPH ).[1][2] This compound is a critical chiral in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

This guide details the analytical architecture for 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione (referred to herein as 5-MNPH ).[1][2] This compound is a critical chiral intermediate often utilized in the enzymatic synthesis of non-natural amino acids and shares structural homology with antiandrogen pharmaceuticals like Nilutamide.

The analytical challenge is threefold:

  • Chirality: The C5 position is a quaternary chiral center.[2] Enantiomers may exhibit distinct biological toxicities or activities.

  • Acidity: The hydantoin ring possesses a weakly acidic imide proton (

    
    ), necessitating pH control in mobile phases.[3]
    
  • Detection: The 4-nitrophenyl moiety acts as a strong chromophore but introduces polarity that affects retention in Reversed-Phase Liquid Chromatography (RPLC).[1][2]

Physicochemical Profile
PropertyValue / CharacteristicImpact on Method Design
Molecular Formula

MW = 235.20 g/mol .[1][2][3]

(Imide)
~8.3 – 8.8Mobile phase pH must be < 6.0 for RPLC retention (neutral form).[3]
LogP ~1.2 (Estimated)Moderate lipophilicity; suitable for C18 columns.[2][3]
UV Maxima ~270 nm, ~310 nmNitro group allows sensitive UV detection.
Solubility Low in water; High in MeOH, ACN, DMSOSamples must be prepared in organic-rich diluents.

Analytical Workflow Architecture

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the development stage.

AnalyticalWorkflow Start Sample Input Goal_Purity Goal: Chemical Purity (Assay/Impurities) Start->Goal_Purity Goal_Chiral Goal: Enantiomeric Excess (R vs S) Start->Goal_Chiral Goal_ID Goal: Structural ID (Metabolites/Trace) Start->Goal_ID Method_RP Method A: RP-HPLC (C18 / Acidic pH) Goal_Purity->Method_RP High Selectivity Method_Chiral Method B: NP-HPLC/SFC (Amylose/Cellulose CSP) Goal_Chiral->Method_Chiral Stereo-recognition Method_MS Method C: LC-MS/MS (ESI Negative Mode) Goal_ID->Method_MS Mass Spec Output_Report CoA / Validation Report Method_RP->Output_Report Method_Chiral->Output_Report Method_MS->Output_Report

Caption: Decision matrix for analyzing 5-MNPH. Selection depends on whether chemical purity, stereochemical composition, or structural elucidation is required.

Protocol A: Achiral Purity & Assay (RP-HPLC)

Objective: Quantify 5-MNPH and separate synthetic impurities (e.g., starting material 4-nitroacetophenone or hydrolyzed hydantoic acid derivatives).

Mechanistic Rationale

The hydantoin ring is ionizable.[2] At neutral pH, the deprotonated species is too polar for adequate retention on C18. We employ an acidic mobile phase (pH 3.[3]0) to suppress ionization of the imide nitrogen, ensuring the molecule remains neutral and interacts hydrophobically with the stationary phase.

Detailed Protocol

1. Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: 270 nm (Primary), 310 nm (Secondary confirmation).[3]

  • Injection Volume: 5-10 µL.

2. Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
12.060Linear Ramp (Elution of 5-MNPH)
15.090Wash
15.110Re-equilibration
20.010End

3. System Suitability Criteria (Self-Validating):

  • Retention Time (RT): 5-MNPH typically elutes ~8-9 min.[1][2][3]

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates secondary interactions with silanols; increase buffer strength if observed).[3]
  • Precision: RSD of peak area for 6 replicate injections

    
    .
    

Protocol B: Chiral Resolution (Normal Phase HPLC)

Objective: Determine Enantiomeric Excess (%ee). The C5-methyl/nitro configuration creates a chiral center.[1][2]

Mechanistic Rationale

5,5-disubstituted hydantoins are susceptible to racemization under basic conditions but are stable in neutral organic solvents.[1][2] Polysaccharide-based columns (Amylose or Cellulose) are required because standard C18 cannot discriminate enantiomers.[1][2][3] The Amylose tris(3,5-dimethylphenylcarbamate) selector forms transient hydrogen bonds with the hydantoin amide/imide groups, creating diastereomeric complexes with different retention times.

Detailed Protocol

1. Chromatographic Conditions:

  • Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: n-Hexane : Isopropanol (80:20 v/v).[1][2][3]

    • Note: Add 0.1% Trifluoroacetic acid (TFA) if peak broadening occurs (suppresses silanol activity).[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: 254 nm.[2]

2. Sample Preparation:

  • Dissolve 1 mg of 5-MNPH in 1 mL of Isopropanol. Dilute to 0.1 mg/mL with Hexane.[2]

  • Critical: Do not dissolve in pure DMSO or Water for Normal Phase injection to avoid phase immiscibility or column damage.[2]

3. System Suitability:

  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Selectivity (

    
    ): 
    
    
    
    .[2][3]

Protocol C: LC-MS/MS Identification[1][2]

Objective: Trace impurity analysis and metabolite identification.

Mechanistic Rationale

Hydantoins ionize poorly in positive mode.[2] Electrospray Ionization Negative (ESI-) is the gold standard here because the N3-H proton is easily abstracted (


).[1] Fragmentation typically follows a Retro-Diels-Alder (RDA) pathway or loss of isocyanic acid (HNCO).[1][2][3]
Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation logic for 5-MNPH (


 234 in negative mode).

MS_Fragmentation Parent Precursor Ion [M-H]⁻ m/z 234.05 Frag1 Loss of HNCO (Hydantoin Ring Cleavage) Parent->Frag1 Frag2 Loss of Nitro Group (radical loss .NO2) Parent->Frag2 Frag3 Loss of CO Parent->Frag3 Product1 Product Ion A [M-H-HNCO]⁻ m/z 191 Frag1->Product1 - 43 Da Product2 Product Ion B [M-H-NO2]⁻ m/z 188 Frag2->Product2 - 46 Da Product3 Product Ion C m/z 206 Frag3->Product3 - 28 Da

Caption: Proposed ESI(-) fragmentation pathway. The loss of HNCO (43 Da) is diagnostic for the hydantoin core.[3]

Mass Spectrometry Parameters
ParameterSettingRationale
Ionization Mode ESI Negative (-)Exploits acidic N3-H (

8.5).[1][2][3]
Capillary Voltage 3.0 kVStandard for negative mode to prevent discharge.[2]
Cone Voltage 30 VOptimizes transmission of the parent ion (

234).[3]
Collision Energy 15 - 25 eVSufficient to induce ring cleavage (HNCO loss).[1][2][3]
MRM Transition 1

Quantifier (Loss of HNCO).[3]
MRM Transition 2

Qualifier (Loss of

).[3]

References

  • Hydantoin Analysis Principles

    • Title: Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral st
    • Source: Journal of Chromatography A.[2]

    • Context: Establishes the baseline for using Chiralpak AD/OD columns for 5-substituted hydantoins.
    • URL: (Verified via search context 1.1).[3]

  • Physicochemical Properties

    • Title: pKa Values for 5-substituted hydantoins.
    • Source: ResearchGate / Bommarius et al.[2]

    • Context: Confirms the pKa range (8.5-9.[1][2]5) for the hydantoin ring, validating the need for acidic mobile phases in RP-HPLC.

    • URL: (Verified via search context 1.4).

  • Mass Spectrometry of Nitro-Aromatics

    • Title: Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxyl
    • Source: J Agric Food Chem.[2][4]

    • Context: Provides fragmentation analogies for nitro-containing imidazole/hydantoin rings (Loss of NO2, Ring cleavage).
    • URL: (Verified via search context 1.24).[3]

  • Chiral Separation Methodology

    • Title: High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers.[1][2][5]

    • Source: Journal of Chromatography.[2]

    • Context: Validates the use of cellulose/amylose tris(4-methylbenzoate)
    • URL: (Verified via search context 1.2).[3]

Sources

Application

Application Notes and Protocols: 5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Hydantoin Scaffold in CNS Drug Discovery The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a cornerstone in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydantoin Scaffold in CNS Drug Discovery

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a cornerstone in the field of medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. Since the seminal discovery of phenytoin's anticonvulsant properties in 1938, the hydantoin nucleus has been a subject of extensive investigation, leading to a number of clinically significant drugs.[1] These compounds are renowned for their efficacy against generalized tonic-clonic and partial seizures.[2] The versatility of the hydantoin ring, with substitution points at the N-1, N-3, and C-5 positions, allows for fine-tuning of its pharmacological profile, influencing potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide on the application of a specific analog, 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione, in medicinal chemistry research, covering its synthesis, proposed mechanism of action, and protocols for biological evaluation.

Chemical Profile: 5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione

PropertyValue
IUPAC Name 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
Molecular Formula C₁₀H₉N₃O₄
Molecular Weight 235.19 g/mol
Synonyms 5-methyl-5-(4-nitrophenyl)hydantoin
CAS Number 7153-19-7
Appearance Expected to be a crystalline solid

Proposed Mechanism of Action: Voltage-Gated Sodium Channel Modulation

The primary mechanism of action for many anticonvulsant hydantoin derivatives, including the prototypical drug phenytoin, is the modulation of voltage-gated sodium channels (VGSCs).[1] These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit high-frequency, repetitive firing. Hydantoins are believed to exert their therapeutic effect by selectively binding to the inactive state of the VGSCs. This binding stabilizes the inactive conformation, thereby prolonging the refractory period of the neuron and preventing the rapid succession of action potentials that characterizes seizure activity.[1]

It is hypothesized that 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione shares this mechanism. The lipophilic phenyl group at the C-5 position is a common feature among active hydantoin-based anticonvulsants and is thought to facilitate interaction with a hydrophobic binding site within the sodium channel protein.

Caption: Proposed mechanism of action for 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione.

Synthesis Protocol: Bucherer-Bergs Reaction

The most direct and efficient method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[3][4][5] This one-pot, multicomponent reaction utilizes a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate to form the hydantoin ring.

Materials and Reagents:
  • 4'-Nitroacetophenone

  • Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Fume hood

Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-nitroacetophenone (0.1 mol), potassium cyanide (0.25 mol), and ammonium carbonate (0.5 mol). (CAUTION: This step should be performed in a well-ventilated fume hood due to the high toxicity of potassium cyanide).

  • Solvent Addition: Add a mixture of 100 mL of ethanol and 100 mL of water to the flask.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically heated for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 400 mL of cold water.

  • Precipitation: Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield the final product.

Caption: Workflow for the synthesis of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione.

Biological Evaluation Protocols: Anticonvulsant Screening

The following are standard, well-validated preclinical models for the initial screening of potential anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound, 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione, intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline with a small amount of Tween 80) should also be included.

    • After a predetermined time (typically 30-60 minutes), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline should be applied to the eyes before electrode placement to ensure good electrical contact.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is sensitive to compounds that are effective against absence and myoclonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Reagents: Pentylenetetrazole (PTZ) solution in saline.

  • Procedure:

    • Administer the test compound i.p. at various doses, including a vehicle control group.

    • After a set time, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.

    • Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle spasms).

    • Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.

    • Calculate the ED₅₀ as described for the MES test.

Expected Biological Activity and Structure-Activity Relationship (SAR) Insights

Comparative Anticonvulsant Activity of Hydantoin Derivatives (Literature Data)

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
Phenytoin~30Inactive[6]
3-[(4-phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione5.29-[7]
Phenylmethylenehydantoins with -NO₂ substitutionLess active or inactive-[6]

Based on this information, it is predicted that 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione will exhibit weak to no significant anticonvulsant activity in the standard MES and scPTZ screening models. The strong electron-withdrawing nature of the nitro group at the para-position of the phenyl ring likely diminishes the compound's ability to effectively interact with the voltage-gated sodium channel binding site. This highlights a critical aspect of the SAR for this class of compounds: while a C-5 aromatic ring is generally favorable for activity, its electronic properties, as dictated by substituents, play a crucial role in determining anticonvulsant potency.

Conclusion and Future Directions

5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione serves as an important tool for understanding the structure-activity relationships of hydantoin-based anticonvulsants. While it is not expected to be a potent anticonvulsant itself, its synthesis and biological evaluation provide a valuable negative control and a deeper understanding of the electronic requirements for activity at the C-5 position. Future research could involve the synthesis of analogs with different substituents on the phenyl ring to systematically probe the effects of electronic and steric properties on anticonvulsant activity. Furthermore, in vitro electrophysiology assays, such as patch-clamp studies on cell lines expressing specific voltage-gated sodium channel subtypes, could be employed to directly assess the compound's effect on channel gating and provide a more detailed mechanistic understanding.

References

  • U.S. National Library of Medicine. (n.d.). Synthesis and Anticonvulsant Activity of New N-Mannich Bases Derived From 5-cyclopropyl-5-phenyl-hydantoins. PubMed. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. Retrieved from [Link]

  • Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. PubMed Central. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. PubMed. Retrieved from [Link]

  • SRR Publications. (n.d.). Novel new research strategies of hydantoin derivatives: A review. Retrieved from [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]

  • JSciMed Central. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 5-Methyl-5-(4-nitrophenyl)hydantoin as a Versatile Chemical Probe for Nitroreductase Activity

Introduction: Unveiling a Novel Probe for a Critical Enzymatic Pathway In the landscape of chemical biology and drug discovery, the development of specific and reliable chemical probes is paramount to elucidating complex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Probe for a Critical Enzymatic Pathway

In the landscape of chemical biology and drug discovery, the development of specific and reliable chemical probes is paramount to elucidating complex biological processes and identifying novel therapeutic targets. Herein, we introduce 5-methyl-5-(4-nitrophenyl)hydantoin , a novel small molecule designed to serve as a robust and versatile chemical probe for the study of nitroreductase enzymes.

The hydantoin scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and synthetic accessibility.[1][2] By incorporating a 4-nitrophenyl moiety at the C5 position, we leverage the well-documented enzymatic reduction of the nitro group to a hydroxylamine and subsequently to an amine.[3] This bio-transformation is accompanied by a distinct shift in the molecule's electronic properties, leading to a measurable colorimetric change, thus forming the basis of a continuous enzyme assay.[1][4]

Nitroreductases are a family of enzymes found in both prokaryotic and eukaryotic organisms that play a crucial role in the metabolism of nitroaromatic compounds.[3] In the context of cancer therapy, tumor hypoxia (low oxygen levels) is a common feature of the solid tumor microenvironment and is associated with resistance to conventional treatments. Notably, many solid tumors exhibit elevated levels of nitroreductase activity, a characteristic that has been exploited in the development of hypoxia-activated prodrugs.[5] Therefore, a reliable chemical probe for nitroreductase activity can be instrumental in:

  • Basic Research: Characterizing the activity and substrate specificity of purified nitroreductases.

  • Drug Discovery: High-throughput screening for inhibitors of nitroreductase enzymes.

  • Diagnostics: Developing assays to quantify nitroreductase activity in biological samples as a potential biomarker for hypoxic tumors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 5-methyl-5-(4-nitrophenyl)hydantoin as a chemical probe. The protocols are designed to be self-validating, with clear explanations of the underlying scientific principles to ensure experimental success and data integrity.

Synthesis and Characterization of 5-Methyl-5-(4-nitrophenyl)hydantoin

The synthesis of 5-methyl-5-(4-nitrophenyl)hydantoin can be readily achieved via the well-established Bucherer-Bergs reaction, a one-pot multicomponent reaction that is both efficient and scalable.[6][7]

Protocol 1: Synthesis via Bucherer-Bergs Reaction

Objective: To synthesize 5-methyl-5-(4-nitrophenyl)hydantoin from 4-nitroacetophenone.

Materials:

  • 4-Nitroacetophenone

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (DI H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

  • Fume hood

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-nitroacetophenone (0.1 mol) in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add ammonium carbonate (0.3 mol) and potassium cyanide (0.15 mol). Caution: KCN is extremely toxic. Handle with appropriate personal protective equipment (PPE) in a certified fume hood.

  • Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly acidify the mixture with concentrated HCl to pH 1-2 to precipitate the product. This step should be performed in a well-ventilated fume hood as toxic HCN gas may be evolved.

    • Filter the crude product by vacuum filtration and wash thoroughly with cold DI H₂O.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to yield pure 5-methyl-5-(4-nitrophenyl)hydantoin as a crystalline solid.

    • Dry the purified product under vacuum.

Diagram of Synthesis Workflow:

G cluster_0 Synthesis of 5-Methyl-5-(4-nitrophenyl)hydantoin start 4-Nitroacetophenone reagents KCN, (NH₄)₂CO₃ EtOH/H₂O, 60-70°C start->reagents 1. reaction Bucherer-Bergs Reaction reagents->reaction 2. workup Acidification (HCl) Precipitation reaction->workup 3. purification Recrystallization (EtOH/H₂O) workup->purification 4. product 5-Methyl-5-(4-nitrophenyl)hydantoin purification->product 5.

Caption: Workflow for the synthesis of the chemical probe.

Characterization of 5-Methyl-5-(4-nitrophenyl)hydantoin

The successful synthesis of the target compound should be confirmed by standard analytical techniques. Below are the expected characterization data, extrapolated from the known data of the close analog, 5-methyl-5-phenylhydantoin.[2][8][9]

Property Expected Value/Observation
Appearance White to pale yellow crystalline solid
Melting Point Expected to be higher than 5-methyl-5-phenylhydantoin (199-201 °C) due to the polar nitro group.
¹H NMR (DMSO-d₆) δ (ppm): ~1.7 (s, 3H, -CH₃), ~7.6-7.8 (d, 2H, Ar-H ortho to -CH₃), ~8.2-8.4 (d, 2H, Ar-H ortho to -NO₂), ~8.7 (s, 1H, N-H), ~10.8 (s, 1H, N-H). The aromatic protons are expected to be shifted downfield compared to the phenyl analog due to the electron-withdrawing nitro group.
¹³C NMR (DMSO-d₆) δ (ppm): ~25 (-CH₃), ~65 (C5), ~124 (Ar-C ortho to -NO₂), ~128 (Ar-C ortho to hydantoin), ~147 (Ar-C ipso to -NO₂), ~150 (Ar-C ipso to hydantoin), ~156 (C4=O), ~176 (C2=O).
IR (KBr, cm⁻¹) ~3200-3400 (N-H stretching), ~1720 & ~1780 (C=O stretching), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretching).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₀H₈N₃O₄⁻: 234.05.

Application 1: Colorimetric Assay for Nitroreductase Activity

The core application of 5-methyl-5-(4-nitrophenyl)hydantoin is as a chromogenic substrate for nitroreductase enzymes. The enzymatic reduction of the yellow 4-nitrophenyl group to the colorless 4-aminophenyl group can be monitored spectrophotometrically.

Principle: Nitroreductase, in the presence of a reducing cofactor such as NADH or NADPH, catalyzes the reduction of the nitro group of the probe. The resulting product, 5-methyl-5-(4-aminophenyl)hydantoin, does not absorb light in the visible range, leading to a decrease in absorbance at a specific wavelength.

Diagram of Enzymatic Reaction:

G substrate 5-Methyl-5-(4-nitrophenyl)hydantoin (Yellow) enzyme Nitroreductase + NADH substrate->enzyme Substrate Binding product 5-Methyl-5-(4-aminophenyl)hydantoin (Colorless) + NAD⁺ enzyme->product Enzymatic Reduction

Caption: Enzymatic reduction of the chemical probe.

Protocol 2: Nitroreductase Activity Assay

Objective: To determine the activity of a nitroreductase enzyme using 5-methyl-5-(4-nitrophenyl)hydantoin.

Materials:

  • Purified nitroreductase enzyme

  • 5-methyl-5-(4-nitrophenyl)hydantoin stock solution (10 mM in DMSO)

  • NADH or NADPH stock solution (10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~400 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the probe by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

    • Prepare a working solution of the cofactor (NADH or NADPH) in assay buffer (e.g., 200 µM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer (to a final volume of 200 µL)

      • Probe solution (e.g., 20 µL of 1 mM for a final concentration of 100 µM)

      • Enzyme solution (at various concentrations to determine the linear range)

    • Include appropriate controls:

      • No-enzyme control: Replace the enzyme solution with assay buffer.

      • No-cofactor control: Replace the cofactor solution with assay buffer.

      • No-substrate control: Replace the probe solution with assay buffer.

  • Initiation and Measurement:

    • Initiate the reaction by adding the cofactor solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at the predetermined optimal wavelength (around 400 nm, to be determined empirically) at 37°C.

    • Take kinetic readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of substrate consumption, after determining the molar extinction coefficient (ε) of the probe at the assay wavelength.

Application 2: High-Throughput Screening for Nitroreductase Inhibitors

The developed colorimetric assay is readily adaptable for high-throughput screening (HTS) to identify potential inhibitors of nitroreductase activity.

Protocol 3: HTS for Nitroreductase Inhibitors

Objective: To screen a compound library for inhibitors of a target nitroreductase.

Materials:

  • All materials from Protocol 2

  • Compound library (typically in DMSO)

  • 384-well microplates

  • Automated liquid handling systems (optional, but recommended for large screens)

Procedure:

  • Assay Miniaturization: Optimize the assay conditions from Protocol 2 for a 384-well format, reducing reaction volumes accordingly.

  • Primary Screen:

    • Add the assay components (buffer, probe, enzyme) to the wells of a 384-well plate.

    • Add a single concentration of each library compound (e.g., 10 µM) to individual wells.

    • Include positive controls (known inhibitor, if available) and negative controls (DMSO vehicle).

    • Initiate the reaction with the cofactor and measure the kinetic reaction rate as in Protocol 2.

  • Hit Identification: Compounds that show a significant reduction in the reaction rate compared to the negative control are identified as primary "hits". The threshold for hit identification is typically set at a certain percentage of inhibition (e.g., >50%).

  • Dose-Response Confirmation:

    • Primary hits are subjected to a secondary screen to confirm their activity and determine their potency (IC₅₀ value).

    • Perform the assay with a serial dilution of the hit compounds (e.g., 8-point dose-response curve).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram of HTS Cascade:

G cluster_1 High-Throughput Screening Cascade start Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen hit_id Hit Identification (>50% Inhibition) primary_screen->hit_id dose_response Dose-Response Assay hit_id->dose_response ic50 IC₅₀ Determination dose_response->ic50 validated_hits Validated Hits ic50->validated_hits

Caption: Workflow for identifying nitroreductase inhibitors.

Conclusion and Future Perspectives

5-Methyl-5-(4-nitrophenyl)hydantoin represents a promising and synthetically accessible chemical probe for the study of nitroreductase enzymes. The protocols outlined in these application notes provide a solid foundation for its use in a variety of research and drug discovery settings. The inherent properties of the hydantoin scaffold suggest that this probe is likely to have good cell permeability, opening up possibilities for its use in cell-based assays and potentially for in vivo imaging applications, though this would require further development of fluorogenic variants. The modular nature of the Bucherer-Bergs synthesis also allows for the straightforward generation of analogs with different substituents, which could be used to probe the substrate specificity of different nitroreductase isozymes. As the importance of nitroreductases in cancer therapy and other areas of biology continues to grow, versatile chemical tools like 5-methyl-5-(4-nitrophenyl)hydantoin will be invaluable for advancing our understanding of these critical enzymes.

References

  • Chen, J., et al. (2007). Reduction of 4-nitrophenol catalyzed by nitroreductase. Chinese Chemical Letters, 18(1), 10-12.
  • PubChem. (n.d.). 5-Methyl-5-phenylhydantoin. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Tan, S., Ang, K., How, G., & Jayachandran, H. (1989). A spectrophotometric study of the tautomeric monoanions of (Z)-5-arylmethylenehydantoins. Journal of the Chemical Society, Perkin Transactions 2, 499-502.
  • Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. (2024). Journal of Chemical and Pharmaceutical Research, 16(1), 1-8.
  • A spectrophotometric study of the tautomeric monoanions of (Z)-5-arylmethylenehydantoins. (1989). Journal of the Chemical Society, Perkin Transactions 2, 499-502.
  • PubChem. (n.d.). 5-(4'-Methylphenyl)-5-phenylhydantoin. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Motherwell, W. B., & Ramsay, J. P. (2007). 5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567.
  • Assays with p-Nitrophenyl linked Substrates. (1994). Center for Dead Plant Studies.
  • Shultz, L. R., Hu, L., Feng, X., & Jurca, T. (2020). Using a Nitrophenol Cocktail Screen to Improve Catalyst Down‐selection.
  • Kim, H. N., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors, 21(4), 1435.
  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Heredia, A., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity.
  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(8), 1341-1363.
  • Orlandi, M., et al. (2017). Method of reducing aromatic nitro compounds. U.S.
  • Codexis, Inc. (2022). Product guide: Nitroreductase.
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry, 2(2), 1-10.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 14, 2026, from [Link]

  • Al-Adiwish, W. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. ACS Omega, 7(10), 8759-8772.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI.
  • Margenot, A. J., et al. (2021). SOP: Enzyme assays (pNP). UIUC Soils Lab.
  • The lipase assay using p-nitrophenyl butyrate. The arising... (n.d.).
  • Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. (2022). Molecules, 27(19), 6543.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Molecules, 29(15), 3456.
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Application

"experimental protocols for working with nitrophenyl hydantoins"

Introduction: The Significance of the Nitrophenyl Hydantoin Scaffold The hydantoin ring, a five-membered heterocyclic core, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Nitrophenyl Hydantoin Scaffold

The hydantoin ring, a five-membered heterocyclic core, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives are noted for a wide spectrum of biological activities, including well-established anticonvulsant, antimicrobial, and anticancer properties. The introduction of a nitrophenyl moiety to this scaffold can significantly modulate its physicochemical properties and biological activity, making nitrophenyl hydantoins a compelling class of compounds for drug discovery and development. The nitro group, a potent electron-withdrawing feature, can influence molecular interactions, metabolic stability, and pharmacokinetic profiles, offering a rich area for systematic investigation.

This guide provides a comprehensive overview of essential experimental protocols for researchers, scientists, and drug development professionals working with nitrophenyl hydantoins. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Part 1: Synthesis and Characterization

The synthesis of nitrophenyl hydantoins is most commonly achieved through well-established multicomponent reactions, with the Bucherer-Bergs reaction being a cornerstone of this chemical space.[2] This method offers an efficient pathway to 5,5-disubstituted hydantoins from readily available starting materials.

Synthesis of 5-(4-Nitrophenyl)-5-phenylhydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction facilitates the synthesis of hydantoins from a ketone or aldehyde, potassium cyanide (or sodium cyanide), and ammonium carbonate.[3] The reaction proceeds through the formation of a cyanohydrin intermediate, which then reacts with ammonium carbonate to cyclize into the hydantoin ring structure.[4]

Experimental Protocol: Bucherer-Bergs Synthesis

Objective: To synthesize 5-(4-nitrophenyl)-5-phenylhydantoin from 4-nitrobenzophenone.

Materials:

  • 4-Nitrobenzophenone

  • Potassium cyanide (KCN) (EXTREMELY TOXIC)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrobenzophenone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[3]

    • Rationale: Using an excess of cyanide and carbonate drives the reaction towards completion. The reaction is typically performed in a mixture of ethanol and water to ensure the solubility of both organic and inorganic reagents.[2]

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Maintain reflux for 10-12 hours.[2]

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the formation of the cyanohydrin and the subsequent cyclization. The extended reaction time ensures a high conversion of the starting material.

  • Work-up and Precipitation: After the reflux period, cool the reaction mixture to room temperature. Carefully and slowly acidify the mixture by adding concentrated hydrochloric acid dropwise in a fume hood until the pH is approximately 2-3.

    • Rationale: Acidification protonates the hydantoin, reducing its solubility in the aqueous ethanol mixture and causing it to precipitate out of the solution. This step also neutralizes any remaining cyanide.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold water to remove any inorganic salts.

  • Recrystallization: Purify the crude hydantoin by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60°C) to remove any residual solvent.

Structural Characterization

Unambiguous structural confirmation of the synthesized nitrophenyl hydantoin is critical. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Analytical Techniques for Structural Characterization

TechniquePurposeExpected Observations for 5-(4-Nitrophenyl)-5-phenylhydantoin
¹H NMR To determine the proton environment of the molecule.Aromatic protons of the phenyl and nitrophenyl rings will appear in the downfield region (typically δ 7-9 ppm). The two N-H protons of the hydantoin ring will appear as distinct singlets, often in the δ 8-11 ppm range, and their chemical shifts can be sensitive to the solvent used.[5][6]
¹³C NMR To identify all unique carbon atoms in the molecule.Carbonyl carbons of the hydantoin ring will be observed in the highly deshielded region (δ 150-180 ppm). Aromatic carbons will appear in the δ 120-150 ppm range. The quaternary carbon at the 5-position will also be identifiable.[5][7]
FT-IR To identify characteristic functional groups.Strong C=O stretching vibrations for the two carbonyl groups in the hydantoin ring (typically around 1710 cm⁻¹ and 1770 cm⁻¹). N-H stretching bands around 3200 cm⁻¹. Characteristic C-NO₂ stretching bands (around 1520 cm⁻¹ and 1350 cm⁻¹).
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of the target compound should be observed.

Note: Specific chemical shifts will vary depending on the solvent and the specific substitution pattern of the nitrophenyl hydantoin.

Part 2: Biological Evaluation Protocols

The nitrophenyl hydantoin scaffold is a promising candidate for various therapeutic applications. The following are detailed protocols for assessing their potential anticonvulsant and anticancer activities.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[8] The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a maximal electrical stimulus.

Experimental Protocol: Maximal Electroshock (MES) Test

Objective: To evaluate the anticonvulsant activity of a test nitrophenyl hydantoin in mice.

Materials:

  • Male albino mice (e.g., Wistar strain, 20-25 g)

  • Test nitrophenyl hydantoin

  • Vehicle (e.g., 0.9% saline with 1% DMSO)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Electrolyte solution (0.9% saline) for electrodes

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the mice to the laboratory conditions for at least 48 hours. Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (Phenytoin), and several test groups for different doses of the nitrophenyl hydantoin.

  • Drug Administration: Administer the test compound and the standard drug intraperitoneally (i.p.) or orally (p.o.). The vehicle is administered to the control group.

    • Rationale: The route of administration and the pre-treatment time are chosen based on the expected pharmacokinetic profile of the compound. A typical pre-treatment time is 30-60 minutes for i.p. administration.[9]

  • Induction of Seizure: At the time of peak drug effect, apply a maximal electrical stimulus (e.g., 50 mA, 0.2 s duration) through corneal electrodes moistened with saline.[8][10]

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.[8]

  • Data Analysis: Record the number of animals protected in each group. The anticonvulsant activity is expressed as the percentage of protection. The ED₅₀ (median effective dose) can be calculated using probit analysis if multiple dose levels are tested.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.

Experimental Protocol: MTT Assay

Objective: To determine the in vitro cytotoxicity of a nitrophenyl hydantoin against a human cancer cell line (e.g., MCF-7, A549).

Materials:

  • Human cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test nitrophenyl hydantoin

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare a stock solution of the nitrophenyl hydantoin in DMSO and then prepare serial dilutions in the culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]

    • Rationale: The incubation period allows the compound to exert its cytotoxic or cytostatic effects on the cells.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the log of the compound concentration.

Part 3: Safety and Handling

Nitrophenyl hydantoins, and their precursors such as potassium cyanide and nitrophenols, require careful handling due to their potential toxicity.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15][16]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile or dusty compounds.[17]

  • Handling Solids: Avoid creating dust when handling solid compounds.[15]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Specific Hazards
  • Potassium Cyanide (KCN): KCN is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin. It is crucial to handle KCN with extreme caution in a fume hood and have a cyanide antidote kit readily available.

  • Nitrophenyl Compounds: Nitrophenyl compounds can be toxic and are often skin and eye irritants.[15][17] Avoid direct contact and inhalation.

Part 4: Visualizing Experimental Workflows

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start 4-Nitrobenzophenone + KCN + (NH4)2CO3 reflux Reflux in EtOH/H2O (10-12 hours) start->reflux workup Acidification with HCl (Precipitation) reflux->workup filtration Vacuum Filtration workup->filtration recrystallization Recrystallization (EtOH/H2O) filtration->recrystallization product Purified 5-(4-Nitrophenyl)- 5-phenylhydantoin recrystallization->product nmr 1H & 13C NMR product->nmr ftir FT-IR product->ftir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and characterization of nitrophenyl hydantoin.

In Vitro Anticancer Screening Workflow

G cluster_assay MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h (Cell Adhesion) cell_seeding->incubation1 compound_addition Add Nitrophenyl Hydantoin (Various Concentrations) incubation1->compound_addition incubation2 Incubate 48-72h (Compound Exposure) compound_addition->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h (Formazan Formation) mtt_addition->incubation3 solubilization Solubilize Formazan (Add DMSO) incubation3->solubilization read_plate Measure Absorbance (Microplate Reader) solubilization->read_plate analysis Calculate % Viability & IC50 Value read_plate->analysis

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

References

  • [Development of new antiepileptics. II. Anticonvulsant effect of hydantoin derivatives]. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Bucherer–Bergs reaction. (2023, December 26). In Wikipedia. [Link]

  • White, R. L., & Schwan, T. J. (1976). Synthesis of 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino) Hydantoin, a Metabolite of Dantrolene. Journal of Pharmaceutical Sciences, 65(1). [Link]

  • 2-NITROPHENOL EXTRA PURE. (n.d.). Loba Chemie. Retrieved February 13, 2026, from [Link]

  • Santiago-Ruiz, S., Polverini, E., Manjarrez, J., Espinoza, K. A., Reynoso, E., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Annals of Medical and Chemical Research, 2(1), 1016.
  • Safety Data Sheet: 3-Nitrophenol. (n.d.). Carl ROTH. Retrieved February 13, 2026, from [Link]

  • 4-Nitrophenol Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Restek. Retrieved February 13, 2026, from [Link]

  • Potáček, M., & Slouka, J. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Kassab, S. E. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 119-129.
  • Sim, M. K., & Lim, B. C. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 209-228. [Link]

  • Potáček, M., & Slouka, J. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • CN101792433B - Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin. (n.d.). Google Patents.
  • Nikolova, I., Tsenov, G., & Danchev, N. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Molecules, 28(22), 7551. [Link]

  • Tsenov, G., Nikolova, I., & Danchev, N. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1530. [Link]

  • Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Hydantoin synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Ma, L., Zhou, Y., Yang, D., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5894. [Link]

  • Senior, M. M., Chan, T. M., Li, G., Huang, Y., & Stamford, A. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 240-244. [Link]

  • Dimmock, J. R., & Vashishtha, S. C. (2008). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 1-8. [Link]

  • Dimmock, J. R., & Vashishtha, S. C. (2008). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. SciSpace. [Link]

  • 5,5 Diphenylhydantoin. (2021, April 8). YouTube. Retrieved February 13, 2026, from [Link]

  • Priya, S., & Rajalakshmi, M. (2024). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Pharmacognosy Research, 16(4).
  • Ramirez, D., et al. (2019). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Revista de la Facultad de Ciencias, 8(2), 11-19.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. Retrieved February 13, 2026, from [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]

  • El-Sayed, M., et al. (2023). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. ACS Omega, 8(12), 11189-11202.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione

Welcome to the technical support center for the purification of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging molecule. The inherent polarity imparted by the nitro group and the hydantoin core necessitates a robust and well-considered purification strategy. This document provides detailed, field-tested protocols, troubleshooting advice, and answers to frequently asked questions to ensure you achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most straightforward purification method I should attempt first for this compound?

A: For crude material that is estimated to be >85% pure (e.g., by ¹H NMR or TLC), recrystallization is the most efficient and scalable first-line approach. It leverages the difference in solubility between your target compound and impurities at different temperatures. This method avoids the use of large volumes of chromatographic solvents and can yield highly pure crystalline material if a suitable solvent is found.

Q2: How do I select an appropriate solvent for the recrystallization of this polar nitro-hydantoin?

A: The key is to find a solvent in which the compound is highly soluble when hot (near the solvent's boiling point) but poorly soluble at room temperature or below.[1][2] Given the polar nature of the nitro group and the hydrogen-bonding capabilities of the hydantoin ring, polar solvents are the best starting point.[1]

  • Primary Screening Solvents: Ethanol, methanol, isopropanol, acetic acid, and water are excellent candidates to screen.[3]

  • Mixed Solvent Systems: If your compound is too soluble in one solvent (like methanol) and insoluble in another (like water), a mixed solvent system (e.g., ethanol/water) can be highly effective.[1] You would dissolve the compound in the minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until turbidity appears.[1]

Q3: My compound streaks severely on a silica gel TLC plate, even at low concentrations. What does this indicate?

A: Streaking is a classic sign of strong intermolecular interactions between your polar analyte and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5] The hydantoin and nitro moieties are potent hydrogen bond acceptors and donors, causing them to bind tightly to the stationary phase. This leads to poor separation, broad peaks in column chromatography, and potential for product decomposition on the acidic silica surface.[5][6]

Q4: Given the issues with silica gel, should I consider reverse-phase (RP) chromatography?

A: Reverse-phase chromatography is a viable alternative, especially for polar compounds. In RP chromatography (e.g., using a C18-functionalized silica stationary phase), the most polar compounds elute first.[7] This could be advantageous if your impurities are significantly less polar than the target compound. However, retaining a highly polar compound like this one on an RP column can be challenging and may require highly aqueous mobile phases or the use of ion-pairing reagents.[8] For most lab-scale purifications, optimizing normal-phase chromatography is often more direct.

Section 2: Purification Strategy Workflow

This workflow provides a logical decision-making process for purifying your crude product.

G Purification Workflow for 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione start Crude Product assess Assess Purity (TLC, ¹H NMR) start->assess purity_check Purity > 85%? assess->purity_check recryst Attempt Recrystallization (Protocol 1) purity_check->recryst  Yes column_chrom Perform Flash Column Chromatography (Protocol 2) purity_check->column_chrom No   recryst_success Successful? (High Yield & Purity) recryst->recryst_success recryst_success->column_chrom No (Low recovery, oiling out)   final_product Pure Product (Verify by MP, NMR, etc.) recryst_success->final_product  Yes column_success Successful? (Good Separation) column_chrom->column_success column_success->final_product  Yes troubleshoot Consult Troubleshooting Guide (Section 3) column_success->troubleshoot No (Streaking, poor separation)   troubleshoot->column_chrom Re-optimize

Caption: Decision workflow for selecting and optimizing a purification method.

Section 3: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Recrystallization
No crystals form upon cooling. 1. Too much solvent was used, preventing supersaturation.[9] 2. The solution is supersaturated but requires a nucleation site.1. Reduce the solvent volume by gentle heating or under vacuum and allow it to cool again.[10] 2. Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a "seed crystal" of pure product if available.[9]
Product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The impurities present are depressing the melting point of the product below the temperature of the solution. 3. The chosen solvent is unsuitable.1. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature).[9] 2. Attempt to purify a small amount by column chromatography first to obtain purer material for recrystallization.[11]
Crystals are colored (e.g., yellow/brown). Co-precipitation of colored impurities. This is common with nitroaromatic compounds.[12]Add a very small amount (spatula tip) of activated charcoal to the hot solution and boil for a few minutes before performing a hot gravity filtration to remove the charcoal and adsorbed impurities. Caution: Charcoal can also adsorb your product, leading to lower yield.
Low recovery after filtration. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. 2. Concentrate the mother liquor (the filtrate) to recover a second crop of crystals, which may be of slightly lower purity.[10]
Column Chromatography
Compound streaks badly or remains at the baseline (Rf ≈ 0). 1. The eluent is not polar enough to displace the highly polar compound from the silica gel.[6] 2. Strong acidic/basic interactions between the compound and the silica surface.[5]1. Gradually increase the eluent polarity (e.g., increase the percentage of methanol in a DCM/methanol mixture). 2. Add a small amount (0.5-1%) of acetic acid to the eluent. This can help by protonating basic sites on the silica and improving the elution of polar, hydrogen-bonding compounds.[5]
Compound appears to decompose on the column. The acidic nature of silica gel is catalyzing the degradation of your product.[6][12]1. Perform a 2D TLC to confirm instability.[6] 2. Deactivate the silica gel by pre-flushing the packed column with an eluent containing 1-2% triethylamine, followed by the pure eluent.[13][14] 3. Switch to a less acidic stationary phase like neutral alumina.[7]
Poor separation from a closely-eluting impurity. The solvent system does not provide sufficient selectivity.1. Switch to a different solvent system. Try ternary mixtures (e.g., Hexane/Ethyl Acetate/Methanol) or different solvent classes (e.g., replace DCM with Chloroform or Ethyl Acetate with Acetone) to alter selectivity. 2. Run a shallower solvent gradient to improve resolution between the peaks.[14]

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is the preferred method for purifying crude material that is already substantially pure.

  • Solvent Selection:

    • Place ~20-30 mg of your crude solid into several small test tubes.

    • To each tube, add a different polar solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate) dropwise at room temperature. Note the solubility ("soluble," "sparingly soluble," or "insoluble").[15]

    • For tubes where the solid is insoluble or sparingly soluble, gently heat in a water bath. The ideal solvent will fully dissolve the solid when hot but show low solubility at room temperature.[15]

  • Dissolution:

    • Place the crude 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione into an Erlenmeyer flask (do not use a beaker to minimize evaporation).[15]

    • Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent will reduce your final yield.[10]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[10]

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

    • Dry the purified crystals under vacuum.

  • Purity Assessment:

    • Check the purity of the recrystallized product by measuring its melting point (a sharp melting range indicates high purity) and by TLC against the crude material and mother liquor.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This method is suitable for complex mixtures or when recrystallization fails. Deactivation of the silica is recommended to mitigate streaking and potential degradation.

  • TLC Solvent System Optimization:

    • Develop a mobile phase that provides a retention factor (Rf) of 0.2-0.3 for the target compound.

    • Starting Point: Dichloromethane (DCM) with a small percentage of Methanol (MeOH), e.g., 98:2 DCM/MeOH.

    • Optimization: If streaking occurs, add 0.5% acetic acid to the eluent mixture. This often sharpens the spots for polar, hydrogen-bonding compounds on silica.

  • Silica Gel Deactivation and Column Packing:

    • Prepare a slurry of silica gel in your chosen initial, low-polarity eluent.

    • Pack the column with the slurry.

    • Prepare 2-3 column volumes of your eluent containing 1% triethylamine (TEA) .[14]

    • Flush the packed column with this TEA-containing solvent. This neutralizes the most acidic sites on the silica gel.[13][14]

    • Flush the column with at least 3-4 column volumes of the regular eluent (without TEA) to remove all traces of the base before loading your sample.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., acetone or DCM).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica gel.[14]

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column. For example, move from 2% MeOH in DCM to 3%, 4%, and so on. A slow, shallow gradient provides the best resolution.[14]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Cimmino, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Reddit r/Chempros. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Roussel, C., et al. (2008). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A. [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit r/OrganicChemistry. (2024). Struggling with the purification of a nitroaldol product. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Jasperse, J. Recrystallization I. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Reddit r/chemhelp. (2017). What causes TLC runs to streak?. [Link]

  • Google Patents. (1959). Method of crystallizing nitro products.
  • Reddit r/Chempros. (2024). Recrystallization Issues. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

Sources

Optimization

Technical Guide: By-Product Formation in the Synthesis of 5-Methyl-5-(4-nitrophenyl)hydantoin

Introduction This technical guide addresses the synthesis of 5-methyl-5-(4-nitrophenyl)hydantoin via the Bucherer-Bergs reaction . This hydantoin scaffold is a critical intermediate in the development of non-steroidal an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the synthesis of 5-methyl-5-(4-nitrophenyl)hydantoin via the Bucherer-Bergs reaction . This hydantoin scaffold is a critical intermediate in the development of non-steroidal anti-androgens (e.g., Nilutamide analogs) and aldose reductase inhibitors.

While the Bucherer-Bergs protocol is robust, the electron-deficient nature of the starting material (4-nitroacetophenone ) introduces specific kinetic and thermodynamic challenges. This guide analyzes the mechanistic origins of by-products, provides self-validating troubleshooting protocols, and outlines purification strategies to ensure pharmaceutical-grade purity.

Module 1: Mechanistic Pathways & Impurity Profiling

The Reaction Landscape

The synthesis involves the multicomponent condensation of 4-nitroacetophenone (1) , Potassium Cyanide (KCN) , and Ammonium Carbonate ((NH₄)₂CO₃) in aqueous ethanol.[1]

  • Primary Pathway (Thermodynamic Control): Formation of the hydantoin ring via a cyanohydrin intermediate.

  • Competing Pathway A (Kinetic/Basic Side Reaction): Aldol condensation of the ketone due to the basicity of the carbonate/cyanide system.

  • Competing Pathway B (Hydrolysis): Ring-opening of the hydantoin to hydantoic acid under prolonged heating or high pH.

Critical By-Product Profile

The following table summarizes the most frequent impurities encountered during this synthesis.

Impurity CodeChemical NameOrigin/CausalityDetection (HPLC/LC-MS)
IMP-A 4-NitroacetophenoneUnreacted starting material. Caused by insufficient reaction time or steric hindrance.Retention Time (RT): ShortMass: [M+H]⁺ 166
IMP-B 2-(4-Nitrophenyl)-2-ureidopropanoic acid (Hydantoic Acid)Hydrolysis Product. Caused by excessive heating (>90°C) or failure to acidify properly during workup.RT: Short (Polar)Mass: [M+H]⁺ 254
IMP-C (E)-1,3-bis(4-nitrophenyl)but-2-en-1-oneAldol Dimer. Caused by high concentration of ketone in basic media before cyanide addition.RT: Long (Non-polar)Mass: [M+H]⁺ 313
IMP-D 4-Amino-4-methyl-5-(4-nitrophenyl)oxazolidin-2-oneIntermediate. Incomplete rearrangement of the carbamate intermediate.RT: MediumMass: [M+H]⁺ 238
Mechanistic Visualization (Graphviz)

BuchererBergsPathways Ketone 4-Nitroacetophenone (Starting Material) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, (NH4)2CO3 Aldol IMP-C: Aldol Dimer (Side Reaction) Ketone->Aldol Base (High Conc.) Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 Hydantoin 5-Methyl-5-(4-nitrophenyl)hydantoin (Target Product) Aminonitrile->Hydantoin + CO2, Cyclization Hydantoic IMP-B: Hydantoic Acid (Hydrolysis) Hydantoin->Hydantoic OH- / Heat (>90°C)

Figure 1: Mechanistic pathways showing the main reaction vector (Green) versus competing Aldol condensation (Red) and Hydrolysis (Yellow) pathways.

Module 2: Troubleshooting & Optimization

Issue: "Sticky" Brown Solid Instead of Crystalline Product

Diagnosis: This is classically indicative of IMP-C (Aldol Dimer) contamination mixed with polymerized cyanide species. The electron-withdrawing nitro group makes the acetophenone methyl group more acidic, increasing susceptibility to self-condensation in the basic reaction medium.

Corrective Protocol:

  • Solvent Switch: Do not use pure water. Use 50% Ethanol/Water (v/v) . The ethanol solubilizes the ketone, ensuring rapid reaction with cyanide (kinetic favorability) before it can dimerize.

  • Order of Addition:

    • Incorrect: Adding ketone to base, then cyanide.[2]

    • Correct: Dissolve (NH₄)₂CO₃ and KCN in water first. Add the ketone solution slowly to this mixture. This keeps the ketone concentration low relative to the nucleophiles (Cyanide/Ammonia).

Issue: Low Yield with High Melting Point Impurity

Diagnosis: Presence of IMP-B (Hydantoic Acid) . If the reaction mixture is refluxed too vigorously (>80°C) or for too long (>24h), the hydantoin ring hydrolyzes. This is thermodynamically driven by the stability of the carboxylate salt in the basic medium.

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature at 60–65°C . Do not exceed 70°C.

  • pH Adjustment: During workup, acidification is critical to cyclize any unreacted hydantoic acid back to hydantoin (if possible) or to precipitate the product correctly.

    • Target pH: Acidify to pH 6.0–6.5 using 6M HCl.

    • Warning: Going to pH < 2 can precipitate the hydantoic acid impurity if it hasn't cyclized.

Issue: Yellow/Orange Coloration in Product

Diagnosis: While 4-nitro compounds are naturally pale yellow, intense orange/red indicates azo-coupling or Meisenheimer complex formation, often due to trace metal contamination acting on the nitro group.

Corrective Protocol:

  • Chelation: Add 1 mM EDTA to the aqueous phase to sequester trace transition metals (Fe, Cu) that catalyze nitro-reduction/coupling.

  • Recrystallization:

    • Dissolve crude solid in Hot Ethanol (95%) .

    • Add Activated Carbon (5% w/w) and reflux for 15 mins.

    • Hot filter and cool slowly to 4°C.

Module 3: Validated Synthesis & Purification Workflow

This protocol is designed to minimize IMP-C (Aldol) and IMP-B (Hydrolysis).

Step-by-Step Protocol
  • Reagent Prep: In a round-bottom flask, dissolve (NH₄)₂CO₃ (3.0 equiv) and KCN (1.5 equiv) in distilled water.

  • Addition: Dissolve 4-nitroacetophenone (1.0 equiv) in Ethanol (volume equal to water). Add this solution dropwise to the aqueous cyanide/carbonate mixture over 30 minutes.

    • Why? Prevents high local concentration of ketone, suppressing Aldol dimerization.

  • Reaction: Heat to 60°C for 18–24 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Checkpoint: The solution should turn from turbid to clear/yellow as the hydantoin forms (hydantoins are soluble in basic media).

  • Workup:

    • Concentrate to remove ethanol (rotary evaporator).

    • Cool the remaining aqueous solution to 0–5°C.

    • Slowly acidify with conc. HCl to pH 6.5 .

    • Observation: A precipitate will form.[2] Stir for 1 hour to ensure complete precipitation.

  • Purification: Filter the solid. Wash with cold water (removes inorganic salts) and then cold 20% ethanol (removes unreacted ketone).

Purification Decision Tree (Graphviz)

PurificationLogic Crude Crude Precipitate (pH 6.5) ColorCheck Check Color Crude->ColorCheck PurityCheck HPLC Purity > 98%? ColorCheck->PurityCheck Pale Yellow Carbon Activated Carbon Treatment ColorCheck->Carbon Dark Orange/Red Recryst Recrystallize (EtOH/Water 1:1) PurityCheck->Recryst No (IMP-A or IMP-C present) Final Pure 5-Methyl-5-(4-nitrophenyl)hydantoin PurityCheck->Final Yes Recryst->Final Carbon->PurityCheck

Figure 2: Logical flowchart for post-reaction processing to ensure removal of chromophores and organic impurities.

FAQ: Expert Insights

Q: Can I use Acetone cyanohydrin instead of KCN? A: Yes, but with caution. While safer than handling solid KCN, acetone cyanohydrin introduces acetone into the system. Acetone will compete with 4-nitroacetophenone for the ammonium carbonate, forming 5,5-dimethylhydantoin as a difficult-to-remove impurity. If using cyanohydrins, generate the specific cyanohydrin of 4-nitroacetophenone in situ or pre-synthesize it.

Q: Why is the melting point of my product lower than the literature value (227–229°C)? A: A depressed melting point (e.g., 215–220°C) usually indicates the presence of IMP-A (Starting Material) . Because the hydantoin and the ketone have different solubilities, a wash with cold chloroform or diethyl ether can selectively remove the unreacted ketone without dissolving the hydantoin product.

Q: Is it necessary to exclude oxygen? A: Strictly speaking, no. However, the Bucherer-Bergs reaction involves intermediates (aminonitriles) that can oxidize. Conducting the reaction under an inert atmosphere (Nitrogen/Argon) reduces the formation of oxidative tars and improves the color profile of the final product.

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Source: Wikipedia / Organic Chemistry Portal[3]

    • Citation: "The Bucherer–Bergs reaction is the chemical reaction of carbonyl compounds... with ammonium carbonate to give hydantoins."[2][4][5][6]

    • URL:

  • Synthesis of 5,5-Disubstituted Hydantoins (General Protocol)

    • Source: MDPI Encyclopedia[7]

    • Citation: "Generally, in this multicomponent reaction, the aldehyde or ketone in aqueous ethanol is heated at 60–70° with potassium cyanide and ammonium carbonate..."[5][7]

    • URL:

  • Specific Synthesis of 5-Methyl-5-Benzyl Hydantoin (Analogous Protocol)

    • Source: MDPI (Molecules 2025)
    • Citation: "The preparation of the compound was performed by heating an aqueous ethanol solution (1:[8]1) of phenylacetone with sodium cyanide and ammonium carbonate at 60 °C."

    • URL:

  • Impurity Characterization in Hydantoins

    • Source: SynThink Chemicals
    • Citation: "Nitrofurantoin impurities include fermentation by-products... and degradation products [like] 3-(5-Nitrofurfurylideneamino)hydantoic Acid."[9]

    • URL:

Sources

Troubleshooting

"stability studies of 5-methyl-5-(4-nitrophenyl)hydantoin under experimental conditions"

Technical Support Center: Stability Studies of 5-Methyl-5-(4-nitrophenyl)hydantoin A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Studies of 5-Methyl-5-(4-nitrophenyl)hydantoin

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers conducting stability studies on 5-methyl-5-(4-nitrophenyl)hydantoin. It addresses common challenges, offers troubleshooting solutions, and outlines key experimental protocols based on established scientific principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 5-methyl-5-(4-nitrophenyl)hydantoin.

Q1: What are the primary degradation pathways for 5-methyl-5-(4-nitrophenyl)hydantoin?

The primary degradation pathway for hydantoin derivatives is hydrolysis of the hydantoin ring.[1][2] This can occur under both acidic and basic conditions, leading to the opening of the ring to form N-carbamoyl-amino acid intermediates, which can further degrade.[2][3] Given the presence of the nitroaromatic group, photolytic degradation should also be considered a potential pathway.[4][5][6][7]

Q2: What are the optimal storage conditions for the compound in solid form and in solution?

  • Solid Form: As a solid, 5-methyl-5-(4-nitrophenyl)hydantoin should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions (2-8°C) to minimize potential degradation over long periods.

  • In Solution: Solutions are generally less stable than the solid form. It is recommended to prepare solutions fresh. If storage is necessary, they should be kept at low temperatures (2-8°C), protected from light, and in a buffer of appropriate pH, determined through stability studies.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Hydantoin rings are susceptible to hydrolysis across a wide range of pH values.[8] Both acidic and basic conditions can catalyze the ring-opening. Therefore, it is crucial to perform forced degradation studies across a pH range (e.g., pH 1.2, 4.5, 7.0, 9.0) to identify the pH of maximum stability for any solution-based formulations or analytical preparations.

Q4: What are the expected degradation products I should monitor?

The primary degradation product from hydrolysis is the corresponding N-carbamoyl-α-methyl-α-(4-nitrophenyl)glycine. Further hydrolysis may yield α-methyl-α-(4-nitrophenyl)glycine. Under photolytic or oxidative stress, additional degradation products related to the nitrophenyl group may be formed.

Q5: Which analytical techniques are best suited for monitoring the stability of 5-methyl-5-(4-nitrophenyl)hydantoin?

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and effective technique.[9][10][11] This method allows for the separation and quantification of the parent compound from its degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of unknown degradants.[11]

Part 2: Troubleshooting Guides for Experimental Issues

This section provides solutions to specific problems that may be encountered during stability studies.

Problem 1: My standard solution of 5-methyl-5-(4-nitrophenyl)hydantoin shows a rapid decrease in concentration, even when stored in the dark at 2-8°C.

  • Possible Causes:

    • Hydrolysis: The pH of your solvent may be promoting hydrolysis of the hydantoin ring. Unbuffered aqueous solutions or organic solvents containing trace amounts of acid or base can cause instability.

    • Solvent Reactivity: The solvent itself might be reacting with the compound, although this is less common with standard HPLC-grade solvents.

  • Recommended Solutions:

    • pH Control: If using an aqueous medium, prepare your solutions in a buffer system where the compound exhibits maximum stability. This pH should be determined during forced degradation studies.

    • Solvent Selection: For non-aqueous solutions, ensure the use of high-purity, anhydrous solvents.

    • Fresh Preparation: The most reliable practice is to prepare standard solutions fresh before each analysis to avoid any potential for degradation during storage.

Problem 2: I am observing unexpected peaks in my HPLC chromatogram during a stability study.

  • Possible Causes:

    • Degradation Products: These are likely degradation products forming under the stress conditions.

    • Contamination: The peaks could arise from contaminated solvents, glassware, or excipients if working with a formulation.

    • Interaction with Excipients: In a formulated product, the active ingredient may be interacting with excipients to form new adducts.

  • Recommended Solutions:

    • Peak Tracking: Compare the chromatograms of stressed samples to those of the unstressed control sample (time zero) and a placebo (formulation without the active ingredient) to confirm the peaks are from the degradation of 5-methyl-5-(4-nitrophenyl)hydantoin.

    • Forced Degradation Analysis: Analyze samples from forced degradation studies (acid, base, peroxide, heat, light). The appearance of the same unexpected peaks can help identify the degradation pathway.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main compound and the new peaks. Co-elution of multiple components can mislead interpretation.

    • Structural Elucidation: If the degradation product is significant, use LC-MS to determine its mass and fragmentation pattern to help elucidate its structure.

Problem 3: The degradation rate of the compound varies significantly between seemingly identical experiments.

  • Possible Causes:

    • Inconsistent Stress Conditions: Minor variations in temperature, light intensity, or the concentration of stress agents (acid, base, peroxide) can lead to different degradation rates.

    • Oxygen Levels: For oxidative degradation studies, the amount of dissolved or headspace oxygen can be a critical, uncontrolled variable.

    • Sample Preparation Variability: Inconsistencies in sample preparation, such as exposure to light or delays in analysis after sampling, can affect results.

  • Recommended Solutions:

    • Standardize Stress Conditions: Use calibrated equipment (ovens, photostability chambers) and freshly prepared, accurately measured stress agents. Ensure uniform exposure of all samples to the stress condition.

    • Control Headspace: For oxidative studies, consider purging samples with an inert gas like nitrogen to create an oxygen-free environment for comparison against ambient oxygen conditions.

    • Develop a Strict Sampling Protocol: Define and adhere to a strict timeline for sample collection, preparation, and analysis to ensure consistency across all time points and experiments.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for conducting forced degradation studies, a cornerstone of stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines.[8][12][13][14][15]

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[16][17][18][19] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

A. Acid and Base Hydrolysis:

  • Preparation: Prepare solutions of 5-methyl-5-(4-nitrophenyl)hydantoin (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Stress Condition: Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl to halt the degradation reaction.

  • Analysis: Dilute to the target concentration with mobile phase and analyze by HPLC.

B. Oxidative Degradation:

  • Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture).

  • Stress Condition: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points.

  • Analysis: Analyze directly by HPLC. If needed, the reaction can be quenched by adding a reducing agent like sodium bisulfite.

C. Thermal Degradation:

  • Solid State: Place the solid compound in a stability oven at an elevated temperature (e.g., 80°C).

  • Solution State: Prepare a solution of the compound in a suitable solvent and place it in the stability oven.

  • Sampling: For the solid, take samples at various time points, dissolve in a suitable solvent, and analyze. For the solution, withdraw aliquots.

  • Analysis: Analyze by HPLC.

D. Photostability Testing (as per ICH Q1B):

  • Preparation: Expose both the solid compound and a solution of the compound to a light source providing a standardized output of UV and visible light.

  • Dark Control: Concurrently, store a set of samples protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

  • Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the exposed and dark control samples by HPLC.

Data Presentation

Summarize the results of the forced degradation studies in a clear table.

Stress ConditionDuration/Temp% Assay of Parent Compound% DegradationNo. of Degradants
0.1 M HCl24h / 60°C85.214.82
0.1 M NaOH8h / 60°C79.520.51
3% H₂O₂24h / RT92.17.91
Heat (Solid)48h / 80°C98.81.21
Light (Solution)Per ICH Q1B90.59.52

Part 4: Visualizations

Forced Degradation Study Workflow

The following diagram illustrates the logical workflow for conducting a forced degradation study and developing a stability-indicating method.

Forced_Degradation_Workflow cluster_setup Phase 1: Setup & Stress cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Method Validation & Evaluation start Prepare Drug Substance/ Product Solutions stress_conditions Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress_conditions control Prepare Unstressed Control Sample (T=0) start->control hplc_analysis Analyze Stressed & Control Samples by HPLC-PDA stress_conditions->hplc_analysis control->hplc_analysis peak_purity Assess Peak Purity of Parent Compound hplc_analysis->peak_purity mass_balance Calculate Mass Balance (% Assay + % Degradants) hplc_analysis->mass_balance spec_check Is Specificity Met? (Parent peak resolved from degradants) peak_purity->spec_check mb_check Is Mass Balance Close to 100%? mass_balance->mb_check spec_check->hplc_analysis No, Optimize Method spec_check->mb_check Yes id_degradants Identify Significant Degradants (LC-MS) mb_check->id_degradants Yes method_validated Method is Stability-Indicating id_degradants->method_validated

Caption: Workflow for a forced degradation study.

Hydrolysis of Hydantoin Ring

This diagram shows the general mechanism for the base-catalyzed hydrolysis of the hydantoin ring, which is a primary degradation pathway.

Hydrolysis_Pathway struct_hydantoin 5-Methyl-5-(4-nitrophenyl)hydantoin C=O NH C(CH3)(Ar) NH C=O struct_intermediate N-Carbamoyl Amino Acid Intermediate HOOC-C(CH3)(Ar)-NH-C(=O)-NH2 struct_hydantoin->struct_intermediate  + OH- (Ring Opening)

Caption: Base-catalyzed hydrolysis of the hydantoin ring.

References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers. [Link]

  • (PDF) Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. ResearchGate. [Link]

  • Photodegradation curves of (a) p-nitrophenol and (b) phenol under UV light illumination. ResearchGate. [Link]

  • Photocatalytic degradation of nitro phenol: A continuous study in a TiO2 film coated photo reactor. AIP Publishing. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]

  • Heterogeneous photocatalytic degradation of nitrophenols. Semantic Scholar. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Medicon Publications. [Link]

  • Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. [Link]

  • Hydrolysis of hydantoin to hydantoin acid. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin in Cream. Semantic Scholar. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

Sources

Optimization

"troubleshooting inconsistent results in assays with 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione"

Technical Support Center: 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione A Senior Application Scientist's Guide to Troubleshooting Inconsistent Assay Results Welcome to the technical support hub for 5-methyl-5-(4-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione

A Senior Application Scientist's Guide to Troubleshooting Inconsistent Assay Results

Welcome to the technical support hub for 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals encountering variability and unexpected outcomes in their assays. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve these challenges effectively. Inconsistent results are data points telling a story; this guide will help you interpret that story and steer your research back on course.

The compound , 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione, belongs to the hydantoin class of heterocyclic compounds.[1][2][3] Its structure, featuring a chiral center, a hydantoin core, and a nitroaromatic moiety, presents a unique combination of chemical properties that can be a source of assay-specific complications. The nitro group, in particular, is strongly electron-withdrawing, which can render the compound susceptible to chemical degradation and interference in biological systems.[4]

This resource is structured to address issues from the most common and simple to the more complex, providing both quick-reference FAQs and in-depth troubleshooting workflows.

Frequently Asked Questions (FAQs): First-Line Diagnostics

Q1: My assay results show high variability between replicate wells. What is the most common cause?

A: The most frequent culprit is poor aqueous solubility.[5][6] 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione, like many small molecules, likely has limited solubility in aqueous buffers. If the compound precipitates out of solution during dilution or incubation, the actual concentration delivered to the assay will be inconsistent. Always visually inspect your plates for precipitation (a cloudy or crystalline appearance) before reading.

Q2: I'm observing a steady decline in my assay signal the longer the compound is incubated with my biological system. Why might this be happening?

A: This suggests a compound stability issue. The hydantoin ring can be susceptible to hydrolysis under certain pH conditions, and the nitroaromatic group can be chemically reduced by cellular components (e.g., thiols like glutathione), altering the compound's structure and activity over time.[4][7]

Q3: My negative control wells containing only the compound and assay buffer (no enzyme/cell) show a high background signal. What's going on?

A: This is likely a direct interference of the compound with your assay's detection method. The 4-nitrophenyl group imparts a yellow color, which can interfere with colorimetric assays. This moiety may also have intrinsic fluorescent properties or the ability to quench the fluorescence of your assay reagents.[8]

Q4: I've ordered a new batch of the compound and my results are completely different. How can I ensure consistency?

A: Batch-to-batch variability is a critical issue stemming from differences in purity. It is essential to have a certificate of analysis (CoA) for each batch that confirms identity and purity (typically >95% by LC-MS). For quantitative assays, it is best practice to independently verify the concentration of your stock solution, as the solid may be hydrated or contain residual solvents.

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and solving common problems.

Problem Area 1: Poor Reproducibility and Inconsistent Dose-Response

High variability is often traced back to the physical behavior of the compound in your assay buffer.

Q: My dose-response curves are erratic and vary significantly between experiments. How do I systematically troubleshoot this?

A: This classic problem points towards issues with compound solubility and aggregation. You must first establish the practical solubility limit in your specific assay buffer.

  • Causality: When a compound's concentration exceeds its solubility limit, it begins to precipitate or form aggregates. This process is often kinetically driven and can be influenced by minor variations in temperature, buffer components, and pipetting technique, leading to high variability. The concentration of Dimethyl Sulfoxide (DMSO) carried over from the stock solution is a critical factor; high DMSO percentages can initially keep the compound in solution, but upon dilution into the aqueous assay buffer, the DMSO concentration drops, causing the compound to crash out.

Start Inconsistent Results High Variability CheckSolubility Step 1: Assess Solubility (Protocol 1) Start->CheckSolubility IsSoluble Is Compound Soluble at Highest Test Concentration? CheckSolubility->IsSoluble CheckPurity Step 2: Verify Purity & Concentration (Protocol 2) IsSoluble->CheckPurity Yes InsolubleOutcome Outcome: Work below solubility limit or reformulate. IsSoluble->InsolubleOutcome No ReviseProtocol Step 3: Revise Dosing Protocol (e.g., acoustic dispensing, lower DMSO) CheckPurity->ReviseProtocol SolubleOutcome Outcome: Assay variability reduced. Proceed with experiment. ReviseProtocol->SolubleOutcome

Caption: Troubleshooting workflow for inconsistent assay results.

Problem Area 2: Time-Dependent Signal Drift

When assay results change based on incubation time, the stability of the compound should be your primary suspect.

Q: My IC50 value decreases significantly with longer pre-incubation times. How do I determine if my compound is unstable?

A: This behavior strongly indicates that the compound is degrading over the course of the experiment into a more (or less) active species, or losing activity entirely. A systematic stability assessment is required.

  • Causality: The nitroaromatic group is an electron-withdrawing functional group that can be susceptible to reduction by cellular reductases or components of the assay media (like DTT).[4] The hydantoin core itself can undergo hydrolysis, especially at non-neutral pH.[2] This degradation changes the effective concentration of the active compound, leading to time-dependent artifacts.

Factor Potential Issue Recommended Action
pH Hydrolysis of the hydantoin ring outside of a neutral pH range.Determine compound stability across a relevant pH range (e.g., pH 6.0 - 8.0) using Protocol 3.
Redox Environment Reduction of the nitro group by thiols (e.g., DTT, GSH) or cellular enzymes.Test stability in the presence and absence of reducing agents common to your assay.
Light Exposure Photodegradation, a known issue for some nitroaromatic compounds.Compare results from plates incubated in the dark versus those exposed to ambient light.
Temperature Accelerated degradation at higher temperatures (e.g., 37°C vs. room temp).Evaluate stability at your standard assay incubation temperature.
Problem Area 3: Assay Interference and Artifacts

It is crucial to confirm that your compound's observed activity is due to its interaction with the intended biological target and not an artifact of direct interference with the assay technology.

Q: How can I design controls to detect and rule out assay interference?

A: A set of counter-assays and control experiments is essential. These experiments are designed to isolate the compound's effect on the detection system itself.

  • Causality: The 4-nitrophenyl group absorbs light in the visible spectrum, which can interfere with absorbance-based readouts. It may also quench fluorescence in proximity-based assays (e.g., FRET, FP) or possess intrinsic fluorescence that elevates the background in fluorescence intensity assays.

Start Observed Activity in Primary Assay InterferenceCheck Run Interference Assays (Protocol 4) Start->InterferenceCheck HasInterference Is Interference Observed? InterferenceCheck->HasInterference NoInterference Result is likely real. Confirm with orthogonal assay. HasInterference->NoInterference No CharacterizeInterference Characterize the Interference Mechanism (e.g., Absorbance Scan) HasInterference->CharacterizeInterference Yes ChangeAssay Change Assay Readout (e.g., Absorbance to Luminescence) CharacterizeInterference->ChangeAssay

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Methyl-5-(4-nitrophenyl)hydantoin

Welcome to the technical support center for the synthesis and scale-up of 5-methyl-5-(4-nitrophenyl)hydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-methyl-5-(4-nitrophenyl)hydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific chemical synthesis. The information provided herein is based on established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The most common and direct route to 5-methyl-5-(4-nitrophenyl)hydantoin is the Bucherer-Bergs reaction.[1][2][3][4] This multicomponent reaction involves the condensation of a ketone (4-nitroacetophenone) with a cyanide source (such as potassium or sodium cyanide) and an ammonium source (ammonium carbonate) in a suitable solvent, typically an aqueous alcohol mixture.[1][3] While elegant in its simplicity, scaling up this reaction presents several challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies.

This guide is structured in a question-and-answer format to directly address potential issues you may encounter.

Diagram: The Bucherer-Bergs Reaction Workflow

Bucherer_Bergs_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - 4-Nitroacetophenone - KCN or NaCN - (NH4)2CO3 - Solvent (e.g., aq. Ethanol) reaction_setup Combine reactants in a suitable reactor. Heat to 60-100°C. prep_reagents->reaction_setup Charge Reactor acidification Cool the reaction mixture. Acidify with HCl to precipitate the product. reaction_setup->acidification Reaction Complete filtration Filter the crude product. acidification->filtration Precipitate Formed purification_step Recrystallize from a suitable solvent (e.g., Ethanol/Water). filtration->purification_step Crude Product Isolated analysis_step Characterize the final product (NMR, IR, MS, Melting Point). purification_step->analysis_step Pure Product Obtained

Caption: General workflow for the synthesis of 5-methyl-5-(4-nitrophenyl)hydantoin via the Bucherer-Bergs reaction.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Reaction Setup and Execution

Question 1: What are the optimal reaction conditions for the Bucherer-Bergs synthesis of 5-methyl-5-(4-nitrophenyl)hydantoin?

Answer: The optimal conditions can vary, but a good starting point is to use a molar ratio of approximately 1:2:2 for 4-nitroacetophenone, potassium cyanide, and ammonium carbonate.[1] The reaction is typically refluxed in an aqueous ethanol solution at temperatures ranging from 80-100°C.[1] Maintaining a pH of around 8-9 is crucial, as highly alkaline conditions can degrade the cyanide, while acidic conditions inhibit the formation of the necessary cyanohydrin intermediate.[1]

ParameterRecommended RangeRationale
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) ~1:2:2Ensures a sufficient amount of cyanide and ammonium source for the reaction to proceed to completion.[1]
Temperature 60-100°CHigher temperatures increase the reaction rate.[1][3][5]
Solvent Aqueous EthanolA mixture of water and ethanol is commonly used to dissolve both the organic and inorganic reactants.[3]
pH ~8-9Ammonium carbonate acts as a buffer to maintain the optimal pH for the reaction.[1]

Question 2: My reaction is not proceeding to completion, or the yield is very low. What could be the issue?

Answer: Several factors could contribute to a low yield:

  • Inadequate Temperature: Ensure the reaction mixture is heated sufficiently to overcome the activation energy. For some ketones, higher temperatures or longer reaction times may be necessary.[3]

  • Poor Solubility of Starting Material: If the 4-nitroacetophenone is not fully dissolved, the reaction will be slow and incomplete. Consider adjusting the solvent composition (e.g., increasing the proportion of ethanol) or using a different solvent system altogether. For very difficult cases, solvents like acetamide or dimethylformamide have been used.[3]

  • Volatilization of Reagents: In an open system, volatile components like ammonia and carbon dioxide (from the decomposition of ammonium carbonate) can escape, shifting the equilibrium and slowing the reaction.[6] When scaling up, using a closed or sealed reactor can help maintain the concentration of these reagents.[3]

  • Incorrect pH: As mentioned, the pH is critical. Ensure your ammonium carbonate is of good quality and has not decomposed significantly.

Question 3: I'm observing the formation of significant side products. What are they and how can I minimize them?

Answer: The primary side reactions in a Bucherer-Bergs synthesis can include:

  • Formation of α-amino nitrile: This is an intermediate in the reaction.[1][7] If the subsequent cyclization is slow, this intermediate may accumulate.

  • Polymerization: Under certain conditions, side reactions can lead to the formation of polymeric materials, which can complicate purification.

  • Hydrolysis of the nitrile group: If the reaction conditions are too harsh or the workup is prolonged, the nitrile group of intermediates could hydrolyze.

To minimize side products, ensure accurate stoichiometry of reagents, maintain the recommended temperature and pH, and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Safety Considerations

Question 4: What are the critical safety precautions when working with potassium cyanide on a larger scale?

Answer: Potassium cyanide (KCN) is acutely toxic and requires strict safety protocols.[8][9][10][11]

  • Ventilation: All handling of solid KCN and the reaction itself must be conducted in a certified chemical fume hood with a face velocity between 80-125 feet per minute.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, safety goggles or a face shield, and a lab coat.[8][9]

  • Avoid Acids: Never allow KCN to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[8][10] The workup procedure involving acidification must be done with extreme caution in a well-ventilated fume hood.

  • Waste Disposal: All KCN-containing waste must be collected and disposed of as hazardous waste according to your institution's guidelines.[9]

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[9][10] Ensure all personnel are aware of the location of the cyanide antidote kit and are trained in its use.

Work-up and Purification

Question 5: What is the best procedure for isolating the crude 5-methyl-5-(4-nitrophenyl)hydantoin?

Answer: After the reaction is complete, the typical work-up involves cooling the reaction mixture and then carefully acidifying it with a strong acid, such as hydrochloric acid, to a pH of around 6-6.5.[5] This protonates the hydantoin and causes it to precipitate out of the solution. The crude product can then be collected by filtration.

Diagram: Purification Workflow

Purification_Workflow crude_product Crude 5-methyl-5-(4-nitrophenyl)hydantoin dissolve Dissolve in minimum amount of hot solvent (e.g., 50% Ethanol) crude_product->dissolve hot_filtration Hot filtration (optional, to remove insoluble impurities) dissolve->hot_filtration cool Allow to cool slowly to room temperature, then in an ice bath hot_filtration->cool filter_crystals Filter the purified crystals cool->filter_crystals dry Dry the crystals under vacuum filter_crystals->dry pure_product Pure 5-methyl-5-(4-nitrophenyl)hydantoin dry->pure_product

Caption: A typical recrystallization workflow for the purification of 5-methyl-5-(4-nitrophenyl)hydantoin.

Question 6: My purified product is still impure. What are my options for further purification?

Answer: If a single recrystallization is insufficient, you have several options:

  • Second Recrystallization: Performing a second recrystallization, possibly with a different solvent system, can be effective.

  • Solvent System Optimization: Experiment with different solvent mixtures to find one where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have the opposite solubility profile.

  • Column Chromatography: For very persistent impurities, silica gel column chromatography can be used. A suitable eluent system would need to be developed, likely a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Question 7: The nitro group on my starting material or product is being reduced. How can I prevent this?

Answer: The nitro group is generally stable under the standard Bucherer-Bergs reaction conditions. If you are observing reduction of the nitro group, it is likely due to an unintended source of reducing agents or a side reaction. Ensure your reagents and solvents are pure and that there are no contaminants in your reaction vessel. Certain metal contaminants could potentially catalyze a reduction, especially if there is a source of hydrogen.

Scale-Up Considerations

Question 8: What are the main challenges when scaling up the Bucherer-Bergs reaction?

Answer: Scaling up this reaction introduces several challenges:

  • Heat Transfer: The reaction can be exothermic. On a larger scale, efficient heat management is crucial to prevent a runaway reaction. A jacketed reactor with good temperature control is recommended.

  • Mass Transfer: Ensuring efficient mixing of the heterogeneous reaction mixture is important for consistent results. Inadequate stirring can lead to localized "hot spots" and incomplete reaction.

  • Reagent Addition: The order and rate of reagent addition can become more critical on a larger scale.

  • Safety: The risks associated with handling large quantities of potassium cyanide are significantly higher. A thorough safety review and the implementation of robust containment strategies are essential.

Question 9: Are there any alternative or improved methods for synthesizing hydantoins that might be more amenable to scale-up?

Answer: While the Bucherer-Bergs reaction is a workhorse, some modifications and alternative methods exist:

  • Use of Ultrasonication: Studies have shown that using ultrasonic irradiation can accelerate the Bucherer-Bergs reaction, potentially allowing for lower temperatures and shorter reaction times.[2][3]

  • Continuous Flow Synthesis: Continuous flow reactors offer significant advantages for scale-up, including better heat and mass transfer, improved safety due to smaller reaction volumes at any given time, and the potential for higher throughput.[6]

  • Alternative Synthetic Routes: Other methods for synthesizing hydantoins exist, such as those starting from α-amino amides or using different cyclizing agents.[12][13] However, for the specific target molecule, the Bucherer-Bergs reaction starting from 4-nitroacetophenone is often the most direct and cost-effective approach.

References

  • Potassium cyanide. (n.d.).
  • Potassium cyanide - Hayashi Pure Chemical Ind.,Ltd. (2009, February 10).
  • Bucherer-Bergs Reaction - Alfa Chemistry. (n.d.).
  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. (n.d.).
  • Cyanide Salts - Environmental Health and Safety - Dartmouth. (n.d.).
  • POTASSIUM CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE. (n.d.).
  • Bucherer–Bergs reaction - Wikipedia. (n.d.).
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.).
  • Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.).
  • Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. (2021, November 17).
  • Hydantoin synthesis - Organic Chemistry Portal. (n.d.).
  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2025, January 22).
  • Synthesis of 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino) Hydantoin, a Metabolite of Dantrolene. (n.d.).
  • Synthetic route for preparation of 5-methyl-5-benzyl hydantoin. (n.d.).
  • Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. (2023, November 18).
  • managing side reactions in the synthesis of 5-substituted hydantoins. (n.d.).
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. (2015, September 17).
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.).
  • US4908456A - Process for preparing methylolated hydantoins. (n.d.).
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024, April 10).
  • Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. (2025, August 7).
  • Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. (n.d.).
  • CN114957130B - Purification method and application of high-purity 5-benzylidene hydantoin. (n.d.).
  • Technical Support Center: Advanced Purification of 5-(4-Hydroxybenzylidene)hydantoin. (n.d.).

Sources

Optimization

"method refinement for the analysis of 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione"

Technical Support Center: Analytical Method Refinement for Nilutamide Subject: 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione (Nilutamide) Welcome to the Advanced Application Support Hub Your Ticket: Method Refinement...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Refinement for Nilutamide Subject: 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione (Nilutamide)

Welcome to the Advanced Application Support Hub

Your Ticket: Method Refinement for 5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione. Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist. Status: Open.

You are analyzing Nilutamide , a non-steroidal anti-androgen with a hydantoin core.[1] This molecule presents specific challenges regarding hydantoin ring acidity , nitro-aromatic reduction , and C5-chirality . Below are the targeted troubleshooting guides and refined protocols designed to stabilize your analysis.

Module 1: Chromatographic Integrity (HPLC-UV)

User Issue: "I am observing significant peak tailing (Tf > 1.5) and retention time shifts."

Root Cause Analysis: The hydantoin moiety (imidazolidine-2,4-dione) possesses a pKa of approximately 9–10 due to the N3-proton. While it is neutral at physiological pH, secondary interactions with residual silanols on silica-based columns can cause tailing. Furthermore, the nitro group can act as a strong dipole, interacting with active sites.

Refined Protocol: To suppress silanol ionization and maintain the analyte in a neutral state, you must strictly control the mobile phase pH.

  • Stationary Phase: Symmetry C18 or equivalent high-purity, end-capped silica (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer adjusted to pH 4.6 (Crucial for peak symmetry).

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).

  • Isocratic Mode: 55:45 (Buffer:MeOH).

  • Flow Rate: 0.8 mL/min.[2][3][4][5]

  • Detection: 260 nm (primary) or 286 nm (

    
    ).
    

Data Summary: Validated System Suitability Parameters

ParameterAcceptance CriteriaTypical Result (Optimized)
Retention Time ± 0.1 min2.38 min
Tailing Factor (Tf) < 2.01.2
Theoretical Plates (N) > 2000~6000
Linearity (

)
> 0.9990.9998 (24–120 µg/mL)

Module 2: Mass Spectrometry Optimization (LC-MS/MS)

User Issue: "Signal intensity is poor in ESI Positive mode. I see high background noise."

Root Cause Analysis: Unlike many basic drugs that protonate easily


, Nilutamide is acidic due to the imide nitrogen. It ionizes far more efficiently in Negative Electrospray Ionization (ESI-)  mode via deprotonation 

. Attempting ESI+ often forces reliance on weak adducts (

) which are unstable and yield poor sensitivity.

Refined Protocol (ESI Negative Mode):

  • Ion Source: ESI (Negative Mode).

  • Precursor Ion: m/z 316.2

    
    .
    
  • Product Ion (Quant): m/z 273.2 (Loss of -CONH from the hydantoin ring).

  • Internal Standard: Bicalutamide (structural analog) or deuterated Nilutamide.

Visual Workflow: MS Method Development Decision Tree

MS_Optimization start Start: MS Sensitivity Check check_mode Check Ionization Mode start->check_mode decision_pos Using ESI Positive? check_mode->decision_pos switch_neg Switch to ESI Negative (Target [M-H]-) decision_pos->switch_neg Yes (Low Signal) opt_neg Optimize Source Temp (350-500°C) decision_pos->opt_neg No (Already Neg) switch_neg->opt_neg trans_check Verify Transitions opt_neg->trans_check final_param Final Parameters: m/z 316.2 -> 273.2 trans_check->final_param

Caption: Decision logic for optimizing Nilutamide mass spectrometry parameters, prioritizing ESI negative mode for the acidic hydantoin core.

Module 3: Chiral Separation (Enantiomeric Purity)

User Issue: "I cannot resolve the (R) and (S) enantiomers. The drug is a racemate, but I need to quantify the active enantiomer."

Root Cause Analysis: Nilutamide contains a chiral center at the C5 position of the imidazolidine ring. Standard C18 columns cannot separate these enantiomers. You require a Chiral Stationary Phase (CSP) , specifically one capable of hydrogen bonding and dipole-dipole interactions with the hydantoin ring.

Refined Protocol:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[6][7]

  • Temperature: 25°C.

  • Mechanism: The carbamate groups on the CSP interact with the amide/imide functionality of Nilutamide, providing discrimination based on the spatial orientation of the methyl and nitro-phenyl groups at C5.

Module 4: Sample Preparation & Stability

User Issue: "My recovery from plasma is inconsistent. Is the molecule degrading?"

Root Cause Analysis:

  • Hydrolysis: The hydantoin ring is susceptible to hydrolysis under strongly alkaline conditions, opening to form hydantoic acid derivatives.

  • Matrix Interference: Protein precipitation (PPT) often leaves phospholipids that suppress ionization in MS.

Refined Protocol (Liquid-Liquid Extraction - LLE): LLE is superior to PPT for Nilutamide because it isolates the neutral drug from the plasma matrix, reducing ion suppression.

Step-by-Step Extraction Workflow:

Extraction_Protocol step1 Sample: 50 µL Plasma step2 Add IS (Bicalutamide) & Vortex step1->step2 step3 Add Extraction Solvent (Ethyl Acetate or TBME) step2->step3 step4 Vortex (5 min) & Centrifuge (4000g) step3->step4 step5 Evaporate Supernatant (N2 stream @ 40°C) step4->step5 step6 Reconstitute (Mobile Phase) step5->step6

Caption: Liquid-Liquid Extraction (LLE) workflow optimized for recovery of Nilutamide from biological matrices while minimizing phospholipid carryover.

FAQ: Frequently Asked Questions

Q1: Can I use UV detection for pharmacokinetic (PK) studies? Answer: Generally, no. While UV is suitable for QC (formulation) analysis (LOD ~24 µg/mL), PK studies require nanogram-level sensitivity (LOQ ~10 ng/mL). You must use LC-MS/MS in ESI negative mode for biological samples.

Q2: Is the sample light-sensitive? Answer: Yes. Nitro-aromatic compounds are susceptible to photodegradation. Use amber glassware for all stock solutions and autosampler vials.

Q3: What is the primary degradation product I should look for? Answer: Under alkaline stress (or metabolic hydrolysis), the hydantoin ring opens between N3 and C4 to form the corresponding hydantoic acid derivative. Ensure your extraction pH is neutral or slightly acidic to prevent this artifact.

References

  • HPLC Method Development: World Journal of Advanced Research and Reviews. "A new analytical RP-HPLC method development and validation for the estimation of Nilutamide in bulk form and marketed pharmaceutical dosage form." (2024).[2][3][8]

  • LC-MS/MS Methodology: Hilaris Publisher. "Liquid Chromatography Tandem Mass Spectrometry Determination of Bicalutamide in Human Plasma and Application to a Bioequivalence Study (using Nilutamide as IS)." (2011).[9]

  • Chiral Separation Strategy: Phenomenex. "Chiral HPLC Separations - Guidebook."

  • Chemical Stability: National Institutes of Health (NIH). "Synthesis and structure-activity relationships of the first ferrocenyl-aryl-hydantoin derivatives of the nonsteroidal antiandrogen nilutamide." (2008).[1]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
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